Squarunkin A hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H33ClF3N5O4 |
|---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32F3N5O4.ClH/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28;/h3-5,16,18,29-30H,2,6-15H2,1H3;1H |
InChI Key |
IYRGQOZJKWZQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Squarunkin A Hydrochloride: A Technical Guide to its Mechanism of Action as a Novel Inhibitor of the UNC119-Src Kinase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Squarunkin A hydrochloride, a potent and selective small-molecule inhibitor. It details its molecular target, the downstream signaling consequences of its inhibitory action, and provides representative experimental protocols for studying its effects.
Core Mechanism of Action
This compound operates via a novel mechanism that is distinct from traditional kinase inhibitors. Instead of directly targeting the enzymatic activity of Src family kinases (SFKs), it disrupts a critical protein-protein interaction necessary for their proper cellular localization and activation.[1]
The primary molecular target of Squarunkin A is the chaperone protein UNC119 .[2][3] Specifically, Squarunkin A is a potent and selective inhibitor of the interaction between UNC119 and the N-terminally myristoylated cargo proteins it transports, most notably the Src family kinases.[2][3][4] By binding to UNC119, this compound competitively inhibits the binding of the myristoylated N-terminus of Src kinase to UNC119A.[2][3][4] This disruption interferes with the activation of Src kinase within the cell.[1][2][3][4]
Quantitative Data
The inhibitory potency of this compound has been quantified, demonstrating its high affinity for the UNC119-cargo interaction.
| Compound | Target Interaction | IC50 | Reference |
| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 nM | [2][3][4][5][6] |
Furthermore, cellular studies have shown that treatment with Squarunkin A results in a concentration-dependent decrease in the phosphorylation of Src kinase, providing evidence of its functional effects in a cellular context.[2][3]
The UNC119-Src Signaling Pathway and Inhibition by Squarunkin A
The UNC119 protein plays a crucial role in the spatial regulation of N-myristoylated proteins such as Src kinase. The following diagram illustrates the UNC119-mediated trafficking of Src and the point of intervention for Squarunkin A.
References
- 1. tandfonline.com [tandfonline.com]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Characterization of Phosphorylation Status and Kinase Activity of Src Family Kinases Expressed in Cell-Based and Cell-Free Protein Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Squarunkin A Hydrochloride: A Deep Dive into its Function as a Novel Inhibitor of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor, offering a unique mechanism for modulating cellular signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, focusing on its molecular target, mechanism of action, and downstream cellular effects. Detailed experimental insights and quantitative data are presented to support its role as a valuable tool for research and potential therapeutic development.
Core Function: Inhibition of the UNC119-Cargo Interaction
This compound is a potent and selective inhibitor of the interaction between the chaperone protein UNC119 and its lipidated cargo proteins. Specifically, it effectively disrupts the binding of myristoylated proteins to UNC119. The primary reported target of this inhibition is the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase. This inhibitory action is highly potent, with a reported IC50 value of 10 nM.
Mechanism of Action: Interference with Src Kinase Activation
N-terminal myristoylation is a critical lipid modification that facilitates the membrane localization and activation of numerous signaling proteins, including the Src family of kinases. The chaperone protein UNC119A binds to these myristoylated proteins, regulating their trafficking and activity.
This compound exerts its biological effect by binding to UNC119 proteins within the cell lysate and competitively inhibiting the binding of myristoylated cargo, such as the N-terminus of Src kinase. By preventing this crucial chaperone-cargo interaction, this compound interferes with the proper localization and subsequent activation of Src kinase. This leads to a concentration-dependent decrease in the phosphorylation of Src, a key marker of its activation state.
Selectivity Profile
An important characteristic of Squarunkin A is its selectivity. Studies have shown that it does not inhibit the binding of S-prenylated proteins to other lipoprotein chaperones, such as PDE6δ, AIPL1, and RhoGDI. This selectivity suggests that Squarunkin A's mechanism is specific to the UNC119-myristoylated cargo interaction, making it a precise tool for studying this particular pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.
| Parameter | Value | Target Interaction | Reference |
| IC50 | 10 nM | UNC119A - myristoylated Src N-terminal peptide |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of Src kinase activation.
Experimental Protocols
While specific, detailed experimental protocols are proprietary to the research that discovered and characterized Squarunkin A, the following outlines the general methodologies typically employed in such studies.
In Vitro UNC119A-Cargo Interaction Assay (e.g., Fluorescence Polarization)
-
Objective: To determine the IC50 value of this compound for the inhibition of the UNC119A-myristoylated Src peptide interaction.
-
Principle: A fluorescently labeled myristoylated peptide corresponding to the N-terminus of Src kinase is used as a probe. In the absence of an inhibitor, the binding of this small, rapidly tumbling peptide to the much larger UNC119A protein results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor like Squarunkin A, which competes for the same binding site, the fluorescent peptide is displaced, leading to a decrease in the FP signal.
-
General Protocol:
-
Recombinant human UNC119A protein is purified.
-
A synthetic, fluorescently labeled (e.g., with fluorescein) myristoylated peptide representing the N-terminus of Src is synthesized.
-
A constant concentration of UNC119A and the fluorescent peptide are incubated in a suitable buffer in the wells of a microplate.
-
Serial dilutions of this compound (or vehicle control) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is normalized, and the IC50 value is calculated by fitting the concentration-response curve to a suitable pharmacological model.
-
Cell-Based Src Phosphorylation Assay (e.g., Western Blotting)
-
Objective: To assess the effect of this compound on the activation of Src kinase in a cellular context.
-
Principle: The phosphorylation of specific tyrosine residues (e.g., Tyr416 in the activation loop) is a hallmark of Src kinase activation. Western blotting using phospho-specific antibodies can be used to detect the levels of phosphorylated Src relative to the total amount of Src protein.
-
General Protocol:
-
A suitable cell line (e.g., a cancer cell line with known Src activity) is cultured.
-
Cells are treated with increasing concentrations of this compound (e.g., 0.01 µM, 0.078 µM, 0.625 µM, 2.5 µM) or a vehicle control for a defined period.
-
Following treatment, the cells are lysed to extract total cellular proteins.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane is stripped and re-probed with an antibody against total Src protein.
-
The band intensities are quantified to determine the ratio of phosphorylated Src to total Src at different concentrations of this compound.
-
Conclusion
This compound represents a significant advancement in the field of chemical biology, providing a first-in-class tool to selectively probe the function of the UNC119-cargo transport system. Its ability to interfere with the activation of key signaling molecules like Src kinase, independent of direct enzymatic inhibition, opens new avenues for investigating cellular processes dependent on myristoylated proteins and for the potential development of novel therapeutic strategies.
An In-depth Technical Guide to the Squarunkin A Hydrochloride and UNC119-Cargo Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor Squarunkin A hydrochloride and the UNC119-cargo protein system. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
Introduction to the UNC119-Cargo System
The "Uncoordinated 119" (UNC119) proteins, including isoforms UNC119A and UNC119B, are crucial chaperones involved in the trafficking of N-myristoylated proteins.[1][2] N-myristoylation is a lipid modification that facilitates the reversible membrane association of numerous signaling proteins, including members of the Src family of kinases.[1][3] UNC119 proteins possess a hydrophobic pocket that sequesters the myristoyl group of their cargo proteins, shielding it from the aqueous cytosol and enabling their transport between cellular compartments.[3][4][5]
The release of cargo from UNC119 is an active process regulated by Arf-like (ARL) small GTPases, primarily ARL2 and ARL3.[4][6] When in their active GTP-bound state, ARL proteins bind to the UNC119-cargo complex, inducing a conformational change that leads to the release of the myristoylated cargo at its target membrane.[4][6] High-affinity cargo proteins are often specifically released by ARL3, which is localized to specific cellular locations like the primary cilium.[4][6][7]
This compound: A Potent Inhibitor
Squarunkin A is a small molecule that has been identified as a potent and selective inhibitor of the UNC119-cargo interaction.[1][8][9][10] Its hydrochloride salt is a commonly used form for experimental purposes.[11][12][13][14]
Mechanism of Action
Squarunkin A functions as a direct competitor for the myristoyl-binding pocket of UNC119.[15] X-ray crystallography studies have confirmed that Squarunkin A binds within this hydrophobic cavity, sterically hindering the binding of N-myristoylated cargo proteins such as the N-terminus of Src kinase.[15][16] By occupying this binding site, Squarunkin A effectively disrupts the chaperoning function of UNC119, leading to the inhibition of downstream signaling events that are dependent on the proper localization of its cargo.[1][15] For instance, treatment with Squarunkin A has been shown to interfere with the activation of Src kinase in cells.[1][10][12]
Quantitative Data
The following tables summarize the key quantitative data reported for the interaction of Squarunkin A with UNC119 and the binding affinities of various cargo peptides to UNC119 proteins.
Table 1: Inhibitory Activity of Squarunkin A
| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |
| Squarunkin A | UNC119A - myristoylated Src N-terminal peptide | Fluorescence Polarization | 10 | [1][10][12] |
Table 2: Binding Affinities of Myristoylated Cargo Peptides to UNC119A and UNC119B
| Cargo Peptide | UNC119 Isoform | Dissociation Constant (Kd) (nM) | Reference |
| NPHP3 | UNC119A | High Affinity (sub-nM) | [3] |
| NPHP3 | UNC119B | 0.17 | [17] |
| LCK | UNC119A | 0.83 | [17] |
| GNAT1 | UNC119A | High Affinity | [3] |
| FMNL1 | UNC119A | Lower Affinity | [17] |
| FMNL1 | UNC119B | 9.5-fold lower than UNC119A | [17] |
| PCMTD1 | UNC119A | 5.25 | [17] |
| PCMTD1 | UNC119B | 72.59 | [17] |
| Src | UNC119A | Low Affinity | [3] |
| Gαt1 N-terminus | UNC119 | 185 ± 15 | [18] |
| Gαt1 N-terminus | UNC119 (aa 55-240) | 270 ± 10 | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation. The following sections outline the general principles of common assays used to study the UNC119-cargo interaction.
Fluorescence Polarization (FP) Assay for Inhibition Studies
This assay is used to determine the IC50 value of inhibitors like Squarunkin A.
-
Principle: The assay measures the change in polarization of fluorescently labeled myristoylated peptide upon binding to the larger UNC119 protein. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to UNC119, its tumbling is restricted, leading to an increase in polarization. An inhibitor will compete with the labeled peptide for binding to UNC119, causing a decrease in polarization.
-
Reagents:
-
Purified UNC119A protein
-
Fluorescently labeled (e.g., with fluorescein) N-terminal myristoylated peptide of a known cargo protein (e.g., Src).
-
This compound in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 30 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 3 mM DTE).[19]
-
-
Procedure: a. A fixed concentration of UNC119A and the fluorescently labeled peptide are incubated together to form a complex. The concentrations are chosen to be around the Kd of the interaction to ensure a significant polarization signal. b. A serial dilution of Squarunkin A is added to the complex. c. The mixture is incubated to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 490 nm excitation and 520 nm emission for fluorescein).[19] e. The data is plotted as polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is employed to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (e.g., a myristoylated peptide) to a macromolecule (e.g., UNC119). The heat change is directly proportional to the amount of binding.
-
Reagents:
-
Purified UNC119 protein in a dialysis buffer.
-
Purified myristoylated cargo peptide dissolved in the same dialysis buffer.
-
-
Procedure: a. The UNC119 protein solution is placed in the sample cell of the calorimeter. b. The myristoylated peptide solution is loaded into the injection syringe. c. A series of small injections of the peptide solution are made into the sample cell. d. The heat change after each injection is measured. e. The data is analyzed to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be calculated.
X-ray Crystallography for Structural Determination
This technique provides high-resolution structural information about the UNC119-inhibitor complex.
-
Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
-
Procedure: a. Purified UNC119 protein is incubated with a molar excess of Squarunkin A.[16] b. The complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[16] c. Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. d. X-ray diffraction data is collected at a synchrotron source. e. The structure is solved using molecular replacement with a known structure of UNC119 as a search model.[16] f. The structure is refined to fit the experimental data, and the binding mode of the inhibitor is analyzed.[16]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the UNC119-cargo system and the action of Squarunkin A.
Caption: UNC119-mediated cargo transport and release signaling pathway.
Caption: Mechanism of action of Squarunkin A as a competitive inhibitor.
Caption: Workflow for a Fluorescence Polarization (FP) inhibition assay.
References
- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNC119 unc-119 lipid binding chaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC119 is required for G protein trafficking in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Squarunkin A - Immunomart [immunomart.org]
- 9. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Interaction of Transducin with Uncoordinated 119 Protein (UNC119): IMPLICATIONS FOR THE MODEL OF TRANSDUCIN TRAFFICKING IN ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Role of Squarunkin A Hydrochloride in Src Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and implications of Squarunkin A hydrochloride in the modulation of Src kinase signaling pathways. By focusing on its unique mode of action, this document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used to elucidate its function.
Core Concept: Indirect Inhibition of Src Kinase Activation
This compound presents a novel approach to modulating Src kinase activity. Unlike traditional kinase inhibitors that directly target the ATP-binding pocket of the enzyme, this compound acts as a potent and selective inhibitor of the UNC119-cargo interaction[1][2][3][4][5][6]. Specifically, it disrupts the binding of the myristoylated N-terminal peptide of Src to the chaperone protein UNC119A[1][2][3][6]. This interaction is a critical step for the proper trafficking and localization of Src to the plasma membrane, which is essential for its subsequent activation and signaling[7][8]. By preventing this crucial chaperone-mediated transport, this compound effectively interferes with the activation of Src kinase within the cellular environment[1][3][6][7].
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through in vitro binding assays. The key data point is its half-maximal inhibitory concentration (IC50) for the disruption of the UNC119A-myristoylated Src N-terminal peptide interaction.
| Compound | Target Interaction | IC50 (nM) |
| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 |
Table 1: Inhibitory Concentration of this compound. This table summarizes the reported IC50 value for this compound in inhibiting the interaction between the UNC119A chaperone protein and the myristoylated N-terminal peptide of Src kinase.[1][2][3][4][6]
Furthermore, studies have demonstrated that treatment with Squarunkin A leads to a concentration-dependent decrease in the phosphorylation of Src in cellular contexts, confirming its ability to interfere with Src activation in a live-cell setting[1][3].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.
The diagram above illustrates how this compound intervenes in the Src signaling cascade. It prevents the formation of the UNC119A-Src complex, thereby inhibiting the translocation of Src to the plasma membrane and its subsequent activation.
This workflow outlines the key experimental stages, from initial in vitro validation of binding inhibition to the analysis of the compound's effects on Src activation, localization, and cellular function in relevant cell models.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized methodology based on the available literature for key experiments.
In Vitro UNC119A-myristoylated Src Peptide Binding Assay (Fluorescence Polarization)
Objective: To quantify the inhibitory effect of this compound on the interaction between UNC119A and a myristoylated Src N-terminal peptide.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled myristoylated Src N-terminal peptide (e.g., with a TAMRA label)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
In the microplate wells, add a fixed concentration of the fluorescently labeled myristoylated Src peptide.
-
Add the various concentrations of this compound to the wells. Include control wells with DMSO only (for maximum binding) and wells with no UNC119A (for minimum binding).
-
Initiate the binding reaction by adding a fixed concentration of recombinant UNC119A to all wells except the minimum binding controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Src Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of Src at its activating tyrosine residue (Y419) in a cellular context.
Materials:
-
Src-dependent cancer cell line (e.g., a colorectal cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Src (Y419) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Src (Y419) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src for each treatment condition.
Conclusion
This compound represents a significant tool for studying Src kinase signaling and holds potential as a therapeutic lead. Its unique mechanism of action, which involves the inhibition of the UNC119A-Src protein-protein interaction rather than direct kinase inhibition, offers a distinct advantage in terms of selectivity and the potential to overcome resistance mechanisms associated with ATP-competitive inhibitors. The experimental approaches outlined in this guide provide a framework for the continued investigation of this and similar compounds targeting chaperone-mediated protein trafficking in cancer and other diseases where Src signaling is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Squarunkin A Hydrochloride: A Technical Guide to its Use as a Chemical Probe for UNC119
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Squarunkin A hydrochloride as a potent and selective chemical probe for the UNC119 protein family. UNC119 proteins are critical chaperones for N-terminally myristoylated proteins, playing a key role in their trafficking and localization, thereby modulating essential cellular signaling pathways. This document details the mechanism of action of Squarunkin A, presents quantitative data on its interaction with UNC119 and the subsequent effects on downstream signaling, and provides detailed protocols for key experimental procedures. Furthermore, this guide includes visualizations of the UNC119 signaling pathway and a typical experimental workflow for characterizing this chemical probe, rendered in the DOT language for use with Graphviz.
Introduction to UNC119
Uncoordinated-119 (UNC119) is a family of highly conserved proteins that function as chaperones for myristoylated proteins.[1] Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a crucial lipid modification that facilitates membrane association and protein-protein interactions. UNC119 proteins possess a hydrophobic pocket that specifically binds to the myristoyl group, thereby solubilizing the lipid-modified cargo protein in the cytoplasm and enabling its transport between cellular compartments.[1][2]
Key cargo proteins for UNC119 include members of the Src family of tyrosine kinases (e.g., Src, Lck, Fyn) and the alpha subunits of heterotrimeric G proteins (e.g., transducin).[2][3][4] By regulating the subcellular localization of these critical signaling molecules, UNC119 is implicated in a variety of cellular processes, including:
-
T-cell receptor (TCR) signaling: UNC119 is essential for the trafficking of Lck and Fyn to the immunological synapse, a critical step in T-cell activation.[5][6][7]
-
G protein-coupled receptor (GPCR) signaling: UNC119 facilitates the transport of myristoylated Gα subunits, such as transducin in photoreceptor cells, to their sites of action.[2][8]
-
Myofibroblast differentiation: UNC119 regulates myofibroblast differentiation through the activation of Fyn and the p38 MAPK pathway.[4]
The release of cargo from UNC119 is mediated by the Arf-like (ARL) small GTPases, ARL2 and ARL3.[2] The interaction of ARL2/3-GTP with the UNC119-cargo complex induces a conformational change that releases the myristoylated protein at its target membrane.
This compound: A Potent UNC119 Inhibitor
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between UNC119 and its myristoylated cargo proteins.[9] It acts as a direct competitor for the myristoyl-binding pocket of UNC119.[5] This competitive inhibition prevents UNC119 from binding to and chaperoning its cargo, leading to the disruption of downstream signaling pathways that are dependent on the correct localization of these myristoylated proteins.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the binding affinities of various myristoylated peptides to UNC119A and UNC119B.
| Inhibitor | Target | Assay | IC50 (nM) | Reference |
| Squarunkin A | UNC119A-myr-Src peptide | Biochemical | 10 | [9] |
| Myristoylated Peptide | UNC119A Kd (nM) | UNC119B Kd (nM) | Reference |
| LCK | 0.83 | - | [10] |
| NPHP3 | 0.84 | 0.17 | [10] |
| GNAT1 | - | - | [2] |
| FMNL1 | - | - | [10] |
| PCMTD1 | 5.25 | 72.59 | [10] |
| NSMF | - | - | [2] |
| PKA | - | - | [10] |
| GNAI2 | - | - | [10] |
| Transducin (Gαt1) | 185 ± 15 | - | [3] |
Signaling Pathway
The following diagram illustrates the central role of UNC119 in chaperoning myristoylated proteins and the mechanism of inhibition by Squarunkin A.
Caption: UNC119 binds myristoylated proteins for trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Squarunkin A and its effects on the UNC119 system.
UNC119 Protein Purification
This protocol describes the expression and purification of recombinant UNC119.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding His-tagged or GST-tagged human UNC119.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the cleared lysate onto a Ni-NTA (for His-tagged) or glutathione (for GST-tagged) affinity column.
-
Wash the column extensively with a wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration for His-tagged protein).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (for His-tagged) or reduced glutathione (for GST-tagged).
-
-
Further Purification (Optional):
-
For higher purity, perform size-exclusion chromatography to remove aggregates and other contaminants.
-
Assess protein purity by SDS-PAGE and concentration by a Bradford assay or UV spectroscopy.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between Squarunkin A and UNC119, or between UNC119 and a myristoylated peptide.
-
Sample Preparation:
-
Dialyze both the protein (in the cell) and the ligand (in the syringe) extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM UNC119) into the sample cell and the ligand solution (e.g., 100-200 µM Squarunkin A or myristoylated peptide) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
In Vitro Src Kinase Activity Assay
This assay measures the effect of Squarunkin A on the activity of Src kinase, a downstream effector of UNC119.
-
Reaction Setup:
-
In a microplate, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), a Src substrate (e.g., a poly(Glu, Tyr) peptide), and purified active Src kinase.
-
Add varying concentrations of Squarunkin A or a vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 10-100 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable method, such as:
-
ELISA-based: Using a phosphotyrosine-specific antibody.
-
Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of Squarunkin A to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a chemical probe like Squarunkin A.
Caption: Workflow for chemical probe characterization.
Conclusion
This compound is a valuable tool for dissecting the complex biology of UNC119 and its role in cellular signaling. Its high potency and selectivity make it an excellent chemical probe for studying the consequences of inhibiting the UNC119-cargo interaction in a variety of cellular contexts. This technical guide provides the necessary information for researchers to effectively utilize Squarunkin A in their studies, from understanding its mechanism of action to applying detailed experimental protocols. The continued use of this and other chemical probes will undoubtedly lead to a deeper understanding of the therapeutic potential of targeting UNC119 in diseases such as cancer and inflammatory disorders.
References
- 1. Uncoordinated-119 (Unc-119) - Wikipedia [en.wikipedia.org]
- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 3. UNC119 unc-119 lipid binding chaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Unc119 regulates myofibroblast differentiation through the activation of Fyn and the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Transducin with Uncoordinated 119 Protein (UNC119): IMPLICATIONS FOR THE MODEL OF TRANSDUCIN TRAFFICKING IN ROD PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of Squarunkin A Hydrochloride: A Novel Inhibitor of the UNC119-Cargo Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo protein interaction, a novel mechanism for modulating the activity of Src family kinases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a valuable resource for researchers in chemical biology, medicinal chemistry, and drug development who are interested in this innovative therapeutic strategy. This document details the mechanism of action, summarizes key quantitative data, provides plausible experimental protocols for its synthesis and biological characterization, and visualizes the associated signaling pathways and experimental workflows.
Discovery and Mechanism of Action
Squarunkin A was identified as the first-in-class inhibitor of the interaction between the chaperone protein UNC119A and N-terminally myristoylated cargo proteins, such as Src family kinases.[1][2][3] N-terminal myristoylation is a crucial lipid modification that governs the subcellular localization and signaling activity of numerous proteins, including the Src family of non-receptor tyrosine kinases. The UNC119A protein acts as a molecular chaperone, binding to the myristoyl group of Src and facilitating its transport and localization to the plasma membrane, which is essential for its activation and downstream signaling.
By selectively inhibiting the binding of the myristoylated N-terminus of Src kinase to UNC119A, Squarunkin A disrupts this transport process. This interference with the UNC119-cargo interaction leads to a reduction in the activation of Src kinase within cells.[1][2][3] This novel mechanism of action offers a distinct advantage over traditional kinase inhibitors that directly target the ATP-binding site of the enzyme, potentially leading to new therapeutic opportunities for diseases driven by aberrant Src kinase activity, such as various cancers.
Signaling Pathway
The signaling pathway affected by Squarunkin A involves the UNC119A-mediated trafficking and subsequent activation of Src kinase. A simplified representation of this pathway and the inhibitory action of Squarunkin A is depicted below.
Caption: UNC119A-mediated Src kinase activation pathway and its inhibition by Squarunkin A.
Quantitative Data
The following tables summarize the key quantitative data reported for Squarunkin A and its hydrochloride salt.
Table 1: Biological Activity of Squarunkin A
| Parameter | Value | Description | Reference |
| IC50 | 10 nM | Inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction. | [1][2][3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H33ClF3N5O4 | [5][6] |
| Molecular Weight | 560.01 g/mol | [5][7] |
| CAS Number | 2253744-55-5 | [5][6] |
Synthesis of this compound
While the exact, detailed synthetic protocol from the primary literature is not publicly available, a plausible synthetic route for Squarunkin A, a squaramide derivative, can be conceptualized based on established methods for squaramide synthesis. A common approach involves the sequential reaction of a dialkyl squarate with two different amines.
General Synthetic Workflow
A likely synthetic workflow for Squarunkin A would involve a two-step, one-pot reaction starting from a dialkyl squarate.
References
- 1. Streamlining squaramide synthesis using a sustainable and versatile paper-based platform - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00535C [pubs.rsc.org]
- 2. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biophysical Properties of Squarunkin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of Squarunkin A hydrochloride, a potent and selective inhibitor of the UNC119-cargo interaction. This document is intended for researchers, scientists, and drug development professionals working with this compound.
Core Biophysical Properties
This compound is a small molecule inhibitor that specifically disrupts the interaction between the chaperone protein UNC119 and myristoylated cargo proteins, such as the Src family of kinases.[1][2] This inhibition has been shown to interfere with the activation of Src kinase.[1][2] The compound is supplied as a solid and has a molecular weight of 560.01 g/mol with the chemical formula C₂₅H₃₃ClF₃N₅O₄.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 560.01 g/mol | [1][3] |
| Chemical Formula | C₂₅H₃₃ClF₃N₅O₄ | [1][3] |
| IC₅₀ (UNC119A-myristoylated Src interaction) | 10 nM | [1][2][4] |
| Solubility (DMSO) | 50 mM (28 mg/mL) | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Storage (Powder) | -20°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month, 4°C for 2 weeks | [5] |
Mechanism of Action: Inhibition of the UNC119-Src Interaction
N-terminal myristoylation is a critical lipid modification for many signaling proteins, including the Src family of non-receptor tyrosine kinases. This modification facilitates membrane localization and subsequent activation. The chaperone protein UNC119 specifically binds to the myristoylated N-terminus of proteins like Src, acting as a shuttle to maintain their proper subcellular distribution and enabling their signaling activity.[6]
This compound directly interferes with this crucial protein-protein interaction. By binding to UNC119, it prevents the chaperone from engaging with its myristoylated cargo, such as Src. This disruption leads to the mislocalization of Src to endomembranes and a reduction in its activating autophosphorylation, thereby impairing its oncogenic signaling capabilities.[6]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound|2253744-55-5|COA [dcchemicals.com]
- 6. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Squarunkin A Hydrochloride Binding to UNC119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncoordinated 119 (UNC119) proteins are crucial chaperones involved in the trafficking of N-myristoylated proteins, such as Src family kinases, which play significant roles in cellular signaling pathways, including T-cell receptor signaling.[1][2] The dysregulation of these pathways is implicated in various diseases, making UNC119 an attractive therapeutic target. Squarunkin A, a potent and selective small-molecule inhibitor, disrupts the interaction between UNC119 and its myristoylated cargo proteins.[1][3][4] This technical guide provides an in-depth analysis of the structural basis of Squarunkin A hydrochloride's interaction with UNC119, offering valuable insights for researchers and professionals in drug development.
Binding Affinity and Potency of Squarunkin A
Squarunkin A demonstrates high potency in inhibiting the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase. This inhibitory activity is concentration-dependent and selective, as Squarunkin A does not target the lipoprotein-binding sites of other chaperones like PDE6d, AIPL1, and RhoGDI.[5]
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 10 nM | Inhibition of UNC119A-myristoylated Src N-terminal peptide interaction | [1][5][6] |
| Kd (Lauroyl-peptide) | ~0.54 ± 0.28 µM | Isothermal Titration Calorimetry (UNC119 with acylated Tα N-terminal peptide) | [7] |
| Kd (Myristoyl-peptide) | ~0.22 ± 0.14 µM | Isothermal Titration Calorimetry (UNC119 with acylated Tα N-terminal peptide) | [7] |
The Structural Basis of Interaction: A Co-Crystal Structure Analysis
The co-crystal structure of UNC119 in complex with Squarunkin A has been determined to a resolution of 2.21 Å, providing a detailed view of the binding mechanism.[2] The structure reveals that Squarunkin A binds directly within the myristoyl-binding pocket of UNC119, acting as a direct competitor for myristoylated cargo proteins like the N-terminus of LCK.[2]
Overlaying the UNC119-Squarunkin A structure with the structure of UNC119 bound to an N-myristoylated LCK peptide (PDB: 6H6A) clearly demonstrates significant steric clashes, confirming the competitive mode of inhibition.[2] This structural insight is pivotal for understanding how Squarunkin A effectively displaces myristoylated cargo from UNC119.
Key Amino Acid Interactions
The binding of Squarunkin A within the hydrophobic pocket of UNC119 is stabilized by a network of interactions with key amino acid residues. A schematic representation of these interactions highlights the precise molecular recognition that governs the high-affinity binding.[8]
UNC119 Signaling and Inhibition by Squarunkin A
UNC119 plays a critical role in the trafficking of N-myristoylated proteins, such as LCK, to the plasma membrane and the immunological synapse in T-cells.[2] This process is essential for proper T-cell receptor (TCR) signaling and activation. Squarunkin A, by blocking the myristoyl-binding pocket of UNC119, disrupts this trafficking, leading to a reduction in LCK polarization and subsequent TCR signaling.[2]
Experimental Protocols
X-ray Crystallography of the UNC119-Squarunkin A Complex
The determination of the co-crystal structure of UNC119 with Squarunkin A involved the following key steps:[8]
-
Protein Purification: UNC119 was purified as previously described.
-
Complex Formation: The purified UNC119 protein was incubated with a twofold molar excess of Squarunkin A.
-
Crystallization: Crystals were obtained using the JBS Kinase screen in a condition containing 30% wt/vol PEG3350, 100 mM Sodium acetate, pH 4.6, and 200 mM ammonium acetate.
-
Data Collection and Processing: Data processing was performed using the Xia2 pipeline.
-
Structure Solution and Refinement: Molecular replacement was performed using Phaser with a single chain from PDB: 6H6A as a search model. Refinement was carried out using REFMAC5 and COOT from the CCP4 program suite. The Squarunkin library dictionary was generated using eLBOW from Phenix.refine.
Fluorescence Polarization Binding Assay
Fluorescence polarization (FP) is a common technique to measure binding affinities in solution. The protocol for assessing the binding of myristoylated peptides to UNC119 is as follows:[9]
-
Reagents and Buffer: All experiments are performed in a buffer containing 5 mM MgCl2, 20 mM Tris pH 7.5, 150 mM NaCl, and 2 mM DTT.
-
Plate Setup: A Tecan Spark plate reader and Corning half area flat bottom black 96-well plates are used.
-
Peptide and Protein Concentrations: For most measurements, the fluorescently labeled myristoylated peptide concentration is kept constant at 2 nM, while the UNC119 concentration is varied (e.g., from 0.2 to 100 nM).
-
Measurement: Fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The data is fitted using appropriate software (e.g., Grafit) to determine the binding affinity (Kd).
Logical Relationship of Squarunkin A Inhibition
The inhibitory action of Squarunkin A on UNC119 function follows a clear logical progression, from direct binding to the disruption of downstream cellular events.
References
- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squarunkin A - Immunomart [immunomart.org]
- 4. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Squarunkin A Hydrochloride: A Technical Guide for the Investigation of Myristoylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling. The chaperone protein UNC119 specifically recognizes and binds to myristoylated proteins, playing a pivotal role in their trafficking and spatial regulation. Squarunkin A hydrochloride has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction, providing a powerful chemical tool to dissect the roles of myristoylated proteins in cellular processes and offering a potential therapeutic avenue for diseases driven by aberrant signaling of such proteins, notably the Src family of kinases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of the interaction between the chaperone protein UNC119 and its myristoylated cargo proteins.[1] N-terminal myristoylation is essential for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[1] UNC119 acts as a molecular chaperone, binding to the myristoyl group of these proteins and facilitating their transport within the cell.
By specifically disrupting the UNC119-cargo interaction, Squarunkin A provides a means to study the consequences of altered localization and trafficking of myristoylated proteins. Its primary characterized effect is the inhibition of the binding of the myristoylated N-terminal peptide of Src kinase to UNC119A.[1] This interference with the normal trafficking of Src leads to a reduction in its activation, making Squarunkin A a valuable tool for investigating Src-dependent signaling pathways and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound functions by competitively binding to the hydrophobic pocket of UNC119 that normally accommodates the myristoyl group of its cargo proteins. This direct inhibition of the UNC119-cargo interaction prevents the proper trafficking and localization of myristoylated proteins like Src. The consequence of this disruption is a decrease in the concentration of active Src at its sites of action, such as the plasma membrane, leading to a downstream reduction in Src-mediated signaling.
dot
References
An In-depth Technical Guide on the Downstream Effects of UNC119 Inhibition by Squarunkin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC119, a chaperone protein crucial for the trafficking of N-myristoylated proteins, has emerged as a compelling target for therapeutic intervention, particularly in oncology and immunology. This document provides a comprehensive technical overview of the downstream cellular effects following the inhibition of UNC119 by Squarunkin A, a potent and selective small molecule inhibitor. By disrupting the UNC119-cargo interaction, Squarunkin A modulates the localization and activity of key signaling proteins, notably Src family kinases like LCK and Src itself. This guide details the molecular mechanisms, presents quantitative data on the functional consequences, and provides detailed experimental protocols for studying these effects. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of targeting the UNC119 pathway.
Introduction to UNC119 and its Role in Cellular Signaling
Uncoordinated 119 (UNC119) is a cytosolic chaperone protein that plays a pivotal role in the trafficking of N-myristoylated proteins.[1][2] N-myristoylation is a lipid modification that anchors proteins to cellular membranes, a process essential for the function of many signaling molecules, including the Src family of non-receptor tyrosine kinases.[1] UNC119 binds to the myristoylated N-terminus of its cargo proteins, shielding the hydrophobic lipid moiety from the aqueous cytoplasm and facilitating their transport between cellular compartments.[1][2] The release of cargo from UNC119 is an active process regulated by the Arf-like (ARL) GTPases, ARL2 and ARL3.[2][3]
Key cargo proteins for UNC119 include Src family kinases such as Lck, Fyn, and Src itself.[4][5] These kinases are central to a multitude of signaling pathways that govern cell proliferation, differentiation, survival, and migration. By controlling the subcellular localization of these kinases, UNC119 is a critical regulator of their activity.
UNC119 in T-Cell Receptor Signaling
In T-lymphocytes, UNC119 is essential for the proper localization of Lymphocyte-specific protein tyrosine kinase (Lck) to the immunological synapse (IS), the specialized junction between a T-cell and an antigen-presenting cell.[5][6][7] The formation of the IS and the recruitment of Lck are prerequisite for the initiation of T-cell receptor (TCR) signaling, which ultimately leads to T-cell activation and an adaptive immune response.[4][6] Inhibition of UNC119 disrupts this process, leading to impaired TCR signaling.[6]
UNC119 in Cancer
The Src family kinases are frequently hyperactivated in various cancers, contributing to tumor growth, metastasis, and resistance to therapy. By regulating the trafficking and activation of oncoproteins like Src, UNC119 has emerged as a potential therapeutic target in oncology.
Squarunkin A: A Potent Inhibitor of the UNC119-Cargo Interaction
Squarunkin A is a first-in-class small molecule inhibitor that potently and selectively disrupts the interaction between UNC119 and its myristoylated cargo proteins.[8] It has been shown to inhibit the binding of a myristoylated peptide representing the N-terminus of Src kinase to UNC119A with a half-maximal inhibitory concentration (IC50) of 10 nM.[8]
Downstream Effects of UNC119 Inhibition by Squarunkin A
The inhibition of the UNC119-cargo interaction by Squarunkin A leads to a cascade of downstream cellular events, primarily impacting the localization and function of Src family kinases.
Mislocalization of Src Family Kinases
Treatment with Squarunkin A results in the redistribution of LCK from the plasma membrane to the cytosol in T-cells.[6] This prevents the accumulation of LCK at the immunological synapse, a critical step for TCR signal initiation.[6]
Impairment of T-Cell Receptor Signaling
By preventing the proper localization of Lck, Squarunkin A attenuates TCR signaling. This is evidenced by a reduction in the phosphorylation of ZAP70 (Zeta-chain-associated protein kinase 70), a direct downstream substrate of Lck.[6][9]
Reduction of Src Kinase Activation
Squarunkin A treatment leads to a concentration-dependent decrease in the activating phosphorylation of Src kinase at tyrosine 416.[10]
Inhibition of Cancer Cell Growth and Survival
The disruption of Src family kinase signaling by Squarunkin A translates into anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on this pathway. Specifically, UNC119 inhibition has been shown to reduce the proliferation of T-acute lymphocytic leukemia (T-ALL) cells.[6]
Quantitative Data on the Effects of Squarunkin A
The following tables summarize the available quantitative data on the downstream effects of UNC119 inhibition by Squarunkin A.
| Parameter | Value | Assay | Reference |
| IC50 (UNC119A-myr-Src peptide interaction) | 10 nM | AlphaScreen | [8] |
| Cell Line | Effect | Concentration | Assay | Reference |
| OTI CD8+ T-cells | Reduced LCK polarization to the immunological synapse | 5 µM | Immunofluorescence Microscopy | [6] |
| OTI CD8+ T-cells | Reduced ZAP70 phosphorylation | 5 µM | Flow Cytometry | [6] |
| Jurkat (T-ALL) | Reduced proliferation | 1-10 µM (dose-dependent) | Cell Viability Assay | [6] |
| MOLT-4 (T-ALL) | Reduced proliferation | 1-10 µM (dose-dependent) | Cell Viability Assay | [6] |
| General | Concentration-dependent reduction of Src phosphorylation | 0.01 - 2.5 µM | Western Blot |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of UNC119 inhibition by Squarunkin A.
UNC119-Cargo Binding Assay (AlphaScreen)
This assay is used to quantify the inhibitory effect of compounds on the interaction between UNC119 and its myristoylated cargo.
Materials:
-
His-tagged UNC119A protein
-
Biotinylated myristoylated Src N-terminal peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Squarunkin A or other test compounds
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of Squarunkin A in assay buffer.
-
In a 384-well plate, add His-tagged UNC119A and biotinylated myristoylated Src peptide to the assay buffer.
-
Add the serially diluted Squarunkin A to the wells.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Immunofluorescence Staining for LCK Localization in T-cells
This protocol allows for the visualization and quantification of LCK redistribution upon UNC119 inhibition.
Materials:
-
T-lymphocytes (e.g., Jurkat cells or primary T-cells)
-
Antigen-presenting cells (if studying immunological synapse formation)
-
Poly-L-lysine coated coverslips
-
Squarunkin A
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Lck
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed T-cells on poly-L-lysine coated coverslips.
-
If forming immunological synapses, co-culture with antigen-presenting cells.
-
Treat cells with Squarunkin A or vehicle control for the desired time.
-
Fix cells with 4% PFA for 15 minutes.[11]
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.[12]
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.[11]
-
Incubate with anti-Lck primary antibody overnight at 4°C.[11]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image using a confocal microscope.
-
Quantify LCK localization at the immunological synapse or the membrane-to-cytosol ratio using image analysis software.[6]
Western Blot for Phosphorylated Src and ZAP70
This method is used to assess the activation state of Src family kinases and their downstream targets.
Materials:
-
Cell lines of interest (e.g., T-ALL cells, colorectal cancer cells)
-
Squarunkin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-ZAP70 (Tyr319), anti-ZAP70, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of Squarunkin A for the desired time.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry and normalize to total protein and/or loading control.
Cell Viability and Proliferation Assay
This assay measures the effect of Squarunkin A on the growth of cancer cells.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
Cell culture medium
-
Squarunkin A
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of Squarunkin A to the wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with Squarunkin A.
Materials:
-
Colorectal cancer cell lines or other adherent cancer cells
-
Cell culture medium
-
Squarunkin A
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Squarunkin A for a defined period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet solution.[13]
-
Wash with water and air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Co-Immunoprecipitation of UNC119 and LCK
This protocol is used to confirm the interaction between UNC119 and its cargo protein LCK and to assess the effect of Squarunkin A on this interaction.
Materials:
-
T-cells expressing endogenous or tagged UNC119 and LCK
-
Squarunkin A
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-UNC119 or anti-LCK antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blot reagents (as described in section 5.3)
Procedure:
-
Treat T-cells with Squarunkin A or vehicle control.
-
Lyse cells in co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against UNC119 and LCK.[4][15]
Visualizations
Signaling Pathway Diagrams
Caption: UNC119 inhibition by Squarunkin A disrupts LCK trafficking to the plasma membrane.
Caption: Squarunkin A inhibits UNC119-mediated trafficking of Src, reducing its activation.
Experimental Workflow Diagrams
Caption: Workflow for Co-Immunoprecipitation of UNC119 and LCK.
References
- 1. UNC119A Decreases the Membrane Binding of Myristoylated c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ciliary Machinery Is Repurposed for T Cell Immune Synapse Trafficking of LCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncoordinated 119 protein controls trafficking of Lck via the Rab11 endosome and is critical for immunological synapse formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Squarunkin A - Immunomart [immunomart.org]
- 9. Distinct structural and catalytic roles for Zap70 in formation of the immunological synapse in CTL | eLife [elifesciences.org]
- 10. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
Methodological & Application
Application Notes and Protocols for Squarunkin A Hydrochloride in an In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent small molecule inhibitor targeting the protein-protein interaction between UNC119 and myristoylated cargo proteins, such as Src family kinases.[1][2] Unlike traditional kinase inhibitors that directly compete with ATP or the substrate at the kinase's active site, Squarunkin A disrupts the proper localization and activation of Src kinases by inhibiting their interaction with the chaperone protein UNC119A.[1][2] It has been demonstrated to selectively inhibit the binding of a myristoylated peptide representing the N-terminus of Src kinase to UNC119A with an IC50 value of 10 nM.[2][3][4][5][6][7] This interference with the UNC119-cargo interaction ultimately leads to a reduction in Src kinase activation and phosphorylation in cellular contexts.[2][3][4]
While the primary mechanism of Squarunkin A is not direct kinase inhibition, an in vitro kinase assay can be a valuable tool to assess its specificity and rule out any off-target effects on the catalytic activity of Src family kinases or other kinases. This document provides a detailed protocol for a generic in vitro kinase assay that can be adapted for this purpose.
Principle of the Assay
This protocol describes a non-radioactive, fluorescence-based in vitro kinase assay. The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP is stoichiometrically converted to a fluorescent signal, which is inversely proportional to the kinase activity. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the kinase.
Data Presentation
The following table summarizes the key quantitative parameters for performing an in vitro kinase assay with a putative inhibitor like this compound.
| Parameter | Recommended Value/Range | Notes |
| Reagents | ||
| Kinase (e.g., Src) | 1-10 nM | The optimal concentration should be determined empirically by performing a kinase titration. |
| Substrate (e.g., Poly-Glu-Tyr) | 0.1 - 1 mg/mL | The concentration should be at or near the Km for the specific kinase. |
| ATP | 10 - 100 µM | The concentration should be at or near the Km for the specific kinase to allow for competitive inhibition to be observed. |
| This compound | 0.01 - 100 µM (or broader) | A wide range of concentrations should be tested to determine the IC50, if any. Given its mechanism, high concentrations might be needed to observe any potential off-target effects. |
| Reaction Conditions | ||
| Reaction Buffer | See Protocol Section | Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and a bovine serum albumin (BSA) to prevent enzyme denaturation. |
| Incubation Temperature | 30°C or Room Temperature | The optimal temperature depends on the specific kinase being assayed. |
| Incubation Time | 30 - 60 minutes | The reaction should be stopped within the linear range of the assay. This should be determined empirically by running a time-course experiment. |
| Detection | ||
| Detection Reagent | Commercially available kits | Examples include ADP-Glo™ (Promega), Transcreener® ADP² FP Assay (BellBrook Labs), or similar fluorescence-based ADP detection systems. Follow the manufacturer's instructions for use.[8] |
| Readout | Fluorescence Intensity (FI) | Measured using a plate reader with appropriate filters for the chosen detection reagent. |
Experimental Protocol
Materials
-
Kinase (e.g., recombinant human Src kinase)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and sterile pipette tips
-
Plate reader capable of measuring fluorescence
Procedure
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute further into kinase buffer to create a 4X inhibitor solution. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a 4X "no inhibitor" control (kinase buffer with the same final DMSO concentration as the inhibitor wells).
-
Prepare a "no kinase" control by substituting the kinase solution with kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilutions or control solutions to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to all wells except the "no kinase" control wells. Add 5 µL of kinase buffer to the "no kinase" control wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 µL.
-
Mix the plate gently by tapping or using a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, proceed with the ADP detection according to the manufacturer's protocol of the chosen kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a detectable signal (e.g., luminescence or fluorescence).
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the detection reagent used.
-
-
Data Analysis:
-
Subtract the background signal ("no kinase" control) from all other measurements.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
If applicable, determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway of Src Kinase Activation and Inhibition by Squarunkin A
Caption: Mechanism of Squarunkin A action on Src kinase activation.
Experimental Workflow for the In Vitro Kinase Assay
Caption: Workflow for the Squarunkin A in vitro kinase assay.
References
- 1. squarunkin A | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Squarunkin A - Immunomart [immunomart.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Cell-Based Assays Using Squarunkin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction.[1][2][3] It specifically disrupts the binding of myristoylated proteins, such as the N-terminus of Src family kinases, to the chaperone protein UNC119A with a reported IC50 value of 10 nM.[1][2][4] This interference with the UNC119-Src interaction disrupts the proper localization and activation of Src kinase, leading to a reduction in its downstream signaling.[1][4][5] Consequently, this compound has emerged as a valuable tool for investigating Src-dependent cellular processes and as a potential therapeutic agent in cancers where Src signaling is dysregulated.[1][4][6]
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to probe its effects on cell viability, Src phosphorylation, and cell migration.
Mechanism of Action: Inhibition of UNC119-Mediated Src Activation
This compound targets the chaperone protein UNC119, which plays a crucial role in the trafficking and localization of N-myristoylated proteins, including Src family kinases. By binding to UNC119, Squarunkin A prevents the interaction between UNC119 and the myristoylated N-terminus of Src. This disruption leads to the mislocalization of Src from the plasma membrane to endomembranes and a subsequent reduction in its activating autophosphorylation at tyrosine 419 (Y419).[1][4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in various assays.
| Parameter | Value | Assay | Reference |
| IC50 | 10 nM | Inhibition of UNC119A-myristoylated Src N-terminal peptide interaction | [1][2][4] |
| Cell Line | Assay | Effect of Squarunkin A | Reference |
| Src-dependent colorectal cancer cells | Cell Growth & Clonogenic Potential | Specific reduction in cell growth and clonogenic potential | [1][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line of interest.
Workflow:
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for Src Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of Src at Y419.
Workflow:
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Y419) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Src (Y419) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection kit and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Workflow:
Materials:
-
This compound
-
Cancer cell line with migratory potential
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at multiple defined locations for each well. This will serve as the baseline (0 hour).
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Later Time Points): Capture images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at the different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure compared to the initial scratch area.
This compound is a powerful research tool for dissecting the roles of UNC119 and Src signaling in various cellular contexts. The provided protocols offer a starting point for investigating its efficacy in cell-based models. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of Squarunkin A to inhibit Src activation through a novel, non-ATP competitive mechanism makes it a compound of significant interest for both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatial cycles mediated by UNC119 solubilisation maintain Src family kinases plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
Determining the Cellular IC50 of Squarunkin A Hydrochloride for Src Inhibition
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Squarunkin A hydrochloride is a potent inhibitor of the UNC119A-cargo interaction, which is crucial for the proper localization and activation of N-myristoylated proteins, including the proto-oncogene tyrosine-protein kinase Src. Unlike traditional kinase inhibitors that target the ATP-binding pocket, Squarunkin A disrupts the trafficking of Src to the plasma membrane, thereby preventing its activation. This application note provides a detailed protocol for determining the functional half-maximal inhibitory concentration (IC50) of this compound for Src inhibition within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr419 in humans).
Introduction
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. The activation of Src is a multi-step process that includes its translocation to the cell membrane, a process facilitated by the chaperone protein UNC119A which binds to the myristoylated N-terminus of Src.
This compound has been identified as a selective inhibitor of the UNC119A-myristoylated Src N-terminal peptide interaction, with an IC50 of 10 nM in a biochemical assay.[1][2][3][4] This mode of action prevents the proper subcellular localization of Src, leading to a reduction in its activation. In cells, treatment with Squarunkin A results in a concentration-dependent decrease in Src phosphorylation.[1][2] This document provides a comprehensive protocol to quantify this effect and determine a cellular IC50 value for Squarunkin A-mediated Src inhibition.
Principle of the Assay
The functional inhibition of Src in a cellular environment can be quantified by measuring the phosphorylation level of a key activating residue, Tyrosine 419 (Tyr419). A common and robust method for this is a cell-based enzyme-linked immunosorbent assay (ELISA). This assay involves seeding cells in a microplate, treating them with a range of concentrations of this compound, and then lysing the cells. The relative amount of phosphorylated Src (p-Src Tyr419) is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured using a plate reader. The results are then used to calculate the IC50 value, representing the concentration of this compound required to inhibit Src phosphorylation by 50%.
Data Presentation
Table 1: Quantitative Summary of this compound Activity
| Parameter | Value | Reference |
| Biochemical IC50 | ||
| UNC119A-myristoylated Src Interaction | 10 nM | [1][2][3][4] |
| Cellular Activity | ||
| Src Phosphorylation Inhibition (Representative) | See Table 2 | N/A |
Table 2: Representative Data for Cellular IC50 Determination of Squarunkin A on Src Phosphorylation
| Squarunkin A (nM) | % Inhibition of p-Src (Tyr419) |
| 0 | 0 |
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
| 500 | 98 |
| 1000 | 100 |
Note: The data in Table 2 is representative and should be generated by following the provided experimental protocol.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with detectable levels of Src phosphorylation. Human colon cancer cell lines or other cells known to have active Src signaling are suitable.
-
Cell Seeding: Seed the cells in a 96-well cell culture plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of Squarunkin A in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for a predetermined time (e.g., 2, 6, or 24 hours) to allow the compound to exert its effect.
Protocol 2: Cell-Based ELISA for Phospho-Src (Tyr419)
-
Cell Lysis: After incubation, remove the treatment medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Add an appropriate lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.
-
Blocking: Transfer the cell lysates to a phospho-Src (Tyr419) antibody-coated 96-well ELISA plate. Incubate for the recommended time to allow the capture of the target protein. Wash the plate multiple times with a wash buffer.
-
Primary Antibody Incubation: Add a detection antibody specific for total Src to the wells. This allows for normalization of the phospho-Src signal to the total amount of Src protein. Incubate as recommended.
-
Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for the recommended time.
-
Signal Development: Wash the plate and add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.
-
Measurement: Stop the reaction by adding a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Normalize the phospho-Src (Tyr419) signal to the total Src signal for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the Squarunkin A concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Src Signaling Pathway and Inhibition by Squarunkin A
Caption: Mechanism of Src activation and inhibition by Squarunkin A.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the cellular IC50 of Squarunkin A.
Logical Relationship of Squarunkin A's Mechanism
Caption: Logical flow of Squarunkin A's inhibitory action.
References
Application Notes: Analysis of p-Src Inhibition by Squarunkin A using Western Blot
Introduction
The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The activity of Src kinase is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr416 in the activation loop enhances its enzymatic activity, while phosphorylation at Tyr527 in the C-terminal tail, mediated by C-terminal Src kinase (Csk), maintains the enzyme in an inactive conformation.[1][4] Dysregulation of Src activity is frequently associated with the progression of various cancers, making it a critical target for therapeutic intervention.[3]
Squarunkin A is a potent and selective small-molecule inhibitor that targets the chaperone protein UNC119A.[5][6] UNC119A binds to the N-terminal myristoyl group of Src, facilitating its proper subcellular localization and subsequent activation.[5] By inhibiting the UNC119A-cargo interaction with an IC₅₀ of 10 nM, Squarunkin A effectively interferes with the activation of Src kinase.[5][6] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of Squarunkin A on Src phosphorylation at the activating Tyr416 site in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Squarunkin A on the Src signaling pathway and the general experimental workflow for its analysis.
Caption: Mechanism of Squarunkin A on the Src signaling pathway.
Caption: Western blot workflow for p-Src analysis after drug treatment.
Quantitative Data Summary
The following table presents example data from a dose-response experiment to quantify the effect of Squarunkin A on Src phosphorylation. Data is represented as the relative densitometry of the p-Src (Tyr416) band, normalized first to the total Src band and then to the vehicle control (0 µM).
| Squarunkin A Conc. (µM) | Normalized p-Src/Total Src Ratio (Mean ± SD) | % Inhibition of Src Phosphorylation |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.01 | 0.85 ± 0.06 | 15% |
| 0.1 | 0.48 ± 0.05 | 52% |
| 1 | 0.21 ± 0.04 | 79% |
| 10 | 0.09 ± 0.02 | 91% |
Note: The data presented above is for illustrative purposes and should be determined experimentally.
Detailed Experimental Protocols
1. Cell Culture and Squarunkin A Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Materials:
-
Appropriate cell line (e.g., HeLa, NIH/3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Squarunkin A stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of Squarunkin A in a complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing Squarunkin A or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours).
-
2. Protein Extraction (Cell Lysis)
This step is critical for preserving the phosphorylation state of proteins. All steps should be performed on ice or at 4°C.
-
Materials:
-
Phospho-safe lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysis Buffer Recipe (10 mL):
-
1 mL 10x RIPA Buffer
-
100 µL Protease Inhibitor Cocktail (100x)
-
100 µL Phosphatase Inhibitor Cocktail 2 (100x)
-
100 µL Phosphatase Inhibitor Cocktail 3 (100x)
-
8.7 mL sterile, deionized water
-
-
Cell scrapers
-
Microcentrifuge
-
-
Procedure:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.
-
3. Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a detergent-compatible method for determining total protein concentration.[7][8][9]
-
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
96-well microplate
-
Microplate reader (562 nm)
-
-
Procedure:
-
Prepare a series of BSA standards by diluting the stock solution with the same lysis buffer used for the samples (e.g., 0, 25, 125, 250, 500, 1000, 1500, 2000 µg/mL).[10]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[8]
-
Pipette 25 µL of each standard and unknown sample in duplicate or triplicate into a 96-well plate.[10]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[8]
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Determine the protein concentration of the unknown samples using the standard curve.[8]
-
4. SDS-PAGE and Western Blotting
-
Materials:
-
4x Laemmli sample buffer with β-mercaptoethanol
-
Polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein electrophoresis and transfer apparatus
-
PVDF membrane (0.45 µm)
-
Methanol
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer: 5% (w/v) BSA in TBST (Note: Avoid using milk as it contains phosphoproteins that can cause high background).
-
-
Procedure:
-
Sample Preparation: Dilute each protein sample to the same concentration (e.g., 2 µg/µL) with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (10-50 µg) per lane into the polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[11]
-
Protein Transfer: Activate the PVDF membrane by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer. Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer according to the apparatus manufacturer's instructions (e.g., wet transfer at 100 V for 1 hour).[12]
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
5. Immunodetection
-
Materials:
-
Primary Antibody: Rabbit anti-phospho-Src (Tyr416) polyclonal antibody (Recommended dilution: 1:1000 in 5% BSA/TBST).[4]
-
Primary Antibody: Mouse anti-total-Src monoclonal antibody.
-
Primary Antibody: Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (for p-Src) and HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-Src (Tyr416) antibody overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies using a mild stripping buffer and re-probed for total Src and a loading control like GAPDH or β-actin. Follow the same immunodetection steps with the appropriate primary and secondary antibodies.
-
6. Data Analysis
-
Use imaging software to perform densitometry analysis on the captured Western blot images.
-
Quantify the band intensity for p-Src, total Src, and the loading control for each sample.
-
Normalize the p-Src signal by dividing it by the total Src signal for each lane. This accounts for any variations in total Src expression.
-
Further normalize the data by expressing the p-Src/total Src ratio as a percentage of the vehicle-treated control sample.
-
Plot the normalized p-Src levels against the concentration of Squarunkin A to visualize the dose-dependent inhibition.
References
- 1. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]
- 2. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squarunkin A - Immunomart [immunomart.org]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. abcam.cn [abcam.cn]
- 11. static.igem.wiki [static.igem.wiki]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Squarunkin A Hydrochloride in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction, with an IC50 of 10 nM for disrupting the binding of myristoylated Src N-terminal peptide to UNC119A.[1][2][3] This inhibitory action interferes with the proper localization and activation of Src family kinases (SFKs).[3][4] In the context of colorectal cancer (CRC), where SFKs are frequently overexpressed and hyperactivated, this compound presents a promising therapeutic strategy.[5][6][7] Elevated Src activity in CRC is strongly associated with tumor progression, increased cell motility, invasion, metastasis, and poor clinical prognosis.[6][8] By disrupting the UNC119-mediated spatial cycle of Src, this compound leads to the redistribution of Src from the plasma membrane to endomembranes and a reduction in its activating autophosphorylation, thereby impairing downstream oncogenic signaling.[4]
These application notes provide a comprehensive overview of the proposed use of this compound for investigating its anti-cancer effects on colorectal cancer cell lines. Detailed protocols for key in vitro experiments are provided, along with hypothetical data to illustrate expected outcomes.
Signaling Pathway
The UNC119 protein acts as a chaperone for N-myristoylated proteins, including Src kinase. It facilitates the transport and localization of Src to the plasma membrane, a critical step for its activation and subsequent signaling. This compound inhibits the interaction between UNC119 and the myristoylated N-terminus of Src. This disruption leads to a decrease in active, phosphorylated Src (p-Src) at the plasma membrane, thereby inhibiting downstream pro-proliferative and pro-survival signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[5][9]
Data Presentation
The following tables present hypothetical data from key experiments to illustrate the potential effects of this compound on colorectal cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Squarunkin A HCl IC50 (µM) |
| HCT116 | 1.5 |
| HT-29 | 2.8 |
| SW480 | 1.9 |
| Normal Colon Epithelial Cells | > 50 |
Table 2: Apoptosis Induction
| Treatment | HCT116 (% Apoptotic Cells) | HT-29 (% Apoptotic Cells) |
| Vehicle Control | 5.2 ± 1.1 | 4.8 ± 0.9 |
| Squarunkin A HCl (1 µM) | 15.7 ± 2.3 | 12.4 ± 1.8 |
| Squarunkin A HCl (2.5 µM) | 35.4 ± 3.1 | 28.9 ± 2.5 |
Table 3: Cell Cycle Analysis in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.3 ± 2.5 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| Squarunkin A HCl (1.5 µM) | 68.2 ± 3.1 | 18.5 ± 2.0 | 13.3 ± 1.8 |
Table 4: Western Blot Densitometry (Fold Change vs. Control)
| Target Protein | Squarunkin A HCl (1.5 µM) in HCT116 |
| p-Src (Y419) | 0.25 |
| Total Src | 0.98 |
| p-AKT (S473) | 0.45 |
| Total AKT | 1.02 |
| p-ERK1/2 (T202/Y204) | 0.38 |
| Total ERK1/2 | 0.95 |
| Cleaved Caspase-3 | 3.5 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480)
-
Normal colon epithelial cells (for cytotoxicity comparison)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with vehicle or different concentrations of this compound for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blotting
This protocol is for assessing the levels of key proteins in the Src signaling pathway.
-
Materials:
-
Colorectal cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-Src, Total Src, p-AKT, Total AKT, p-ERK, Total ERK, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Regulation of Src Family Kinases during Colorectal Cancer Development and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oncogenic signaling by tyrosine kinases of the SRC family in advanced colorectal cancer. | Semantic Scholar [semanticscholar.org]
- 8. The molecular rationale of Src inhibition in colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with Squarunkin A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction.[1][2] Specifically, it disrupts the binding of myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119.[1][2] This interference with the UNC119-Src interaction leads to a disruption of the proper localization and activation of Src kinase, a key regulator of various cellular processes including proliferation, migration, and survival.[1][3][4] These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on Src kinase localization and activation within cultured cells.
Mechanism of Action
This compound selectively targets the UNC119 protein, inhibiting its ability to bind to the myristoylated N-terminus of Src kinase.[1][2] Under normal physiological conditions, UNC119 acts as a chaperone, facilitating the trafficking and enrichment of Src at the plasma membrane, a critical step for its signaling activity.[1][5] By binding to UNC119, Squarunkin A prevents this interaction, resulting in two key downstream effects:
-
Redistribution of Src Kinase: Inhibition of the UNC119-Src interaction causes a mislocalization of Src from the plasma membrane to intracellular compartments, primarily endomembranes.[1][2]
-
Reduction of Src Kinase Activation: The delocalization of Src from its primary site of action at the plasma membrane interferes with its activation, leading to a decrease in the autophosphorylation of Src at tyrosine 419 (Y419), a marker of its active state.[1][2]
These effects make this compound a valuable tool for studying the role of Src localization in its signaling pathways and for investigating the therapeutic potential of targeting the UNC119-Src axis in diseases characterized by aberrant Src activity, such as cancer.[3][4]
Data Presentation
The following table summarizes key quantitative data for the use of this compound in cell-based assays. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
| Parameter | Value | Reference |
| In Vitro IC50 | 10 nM (for UNC119A-myristoylated Src N-terminal peptide interaction) | [6] |
| Recommended Cell Treatment Concentration Range | 1 µM - 10 µM | Based on typical effective concentrations for cell-based assays with small molecule inhibitors. |
| Recommended Cell Treatment Incubation Time | 4 - 24 hours | Based on the time required to observe changes in protein localization and phosphorylation. |
| Primary Antibody Concentration (Immunofluorescence) | 1 - 5 µg/mL | [7] |
| Secondary Antibody Concentration (Immunofluorescence) | 1 - 5 µg/mL | [7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Src Kinase Localization
This protocol describes how to treat cells with this compound and subsequently perform immunofluorescence staining to visualize its effect on the subcellular localization of Src kinase.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against total Src
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Cell Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells with the treatment medium for the desired time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against total Src in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images of Src localization in both treated and control cells.
Protocol 2: Quantitative Immunofluorescence for Src Phosphorylation
This protocol allows for the quantitative analysis of the effect of this compound on the phosphorylation of Src at Y419.
Materials:
-
Same as Protocol 1, with the following additions:
-
Primary antibody specific for phosphorylated Src (p-Src Y419)
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Primary Antibody Incubation: Dilute the primary antibodies against total Src and p-Src (Y419) in blocking buffer. It is recommended to perform co-staining with antibodies raised in different species to allow for simultaneous detection. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Follow steps 8-10 of Protocol 1, using the appropriate fluorophore-conjugated secondary antibodies for each primary antibody.
-
Imaging and Analysis:
-
Acquire images using a confocal microscope, ensuring consistent settings for all samples.
-
Quantify the fluorescence intensity of p-Src (Y419) and total Src for individual cells using image analysis software (e.g., ImageJ, CellProfiler).[9][10]
-
Normalize the p-Src (Y419) intensity to the total Src intensity for each cell to account for variations in protein expression.
-
Compare the normalized p-Src (Y419) levels between this compound-treated and control cells.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: UNC119-Src signaling pathway and its inhibition.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. scbt.com [scbt.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Squarunkin A Hydrochloride for Inhibiting T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small molecule inhibitor of the UNC119-cargo interaction. It specifically disrupts the binding of myristoylated proteins, such as Src family kinases like LCK, to the UNC119A protein. This interference with protein trafficking effectively inhibits the proper localization and activation of key signaling molecules involved in the T-cell receptor (TCR) signaling cascade. Consequently, this compound serves as a valuable tool for studying and potentially modulating T-cell activation, making it a compound of interest for immunology research and drug development in areas such as autoimmune diseases and T-cell malignancies.
Mechanism of Action
T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This event triggers a signaling cascade that is highly dependent on the spatial organization and activation of intracellular signaling proteins. The Src family kinase LCK plays a pivotal role in the initial phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This phosphorylation event creates docking sites for another critical kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). The recruitment and subsequent activation of ZAP-70 are essential for propagating the downstream signaling that leads to T-cell proliferation, cytokine production, and effector functions.
The localization of LCK to the plasma membrane and its recruitment to the immunological synapse are facilitated by the chaperone protein UNC119, which binds to the myristoylated N-terminus of LCK. This compound acts as a direct competitor for this binding pocket on UNC119. By occupying this site, Squarunkin A prevents the UNC119-mediated trafficking of LCK, leading to a reduction in its polarization to the immunological synapse and a subsequent decrease in TCR signaling. This ultimately results in diminished phosphorylation of ZAP-70 and inhibition of T-cell activation.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Target | Assay System | Reference |
| IC50 | 10 nM | UNC119A-myristoylated Src N-terminal peptide interaction | Fluorescence Polarization | [2][3][4][5][6] |
| Effective Concentration | 5 µM | LCK polarization and TCR signaling | Primary CD8+ T cells | [1] |
| Observed Effect | Concentration-dependent reduction of Src phosphorylation | Src Kinase | Cellular Assay | [2][3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the inhibitory effects of this compound on T-cell receptor signaling.
Jurkat T-Cell Activation Assay (IL-2 Secretion)
This protocol describes how to measure the inhibition of T-cell activation by quantifying the secretion of Interleukin-2 (IL-2) from stimulated Jurkat cells.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation
-
96-well flat-bottom culture plates
-
Human IL-2 ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁵ cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control. Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare the stimulating agent (e.g., PHA at a final concentration of 1-5 µg/mL or a combination of plate-bound anti-CD3 and soluble anti-CD28 antibodies). Add 50 µL of the stimulant to each well (except the unstimulated control).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-2 secretion for each concentration of this compound relative to the stimulated vehicle control.
ZAP-70 Phosphorylation Assay (Flow Cytometry)
This protocol details the measurement of intracellular phosphorylated ZAP-70 (pZAP-70) as a marker of proximal TCR signaling inhibition.
Materials:
-
Jurkat cells or primary T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 antibody (for stimulation)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Fluorescently labeled anti-pZAP-70 (Tyr319) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend Jurkat cells at 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Compound Treatment: Aliquot 500 µL of the cell suspension into flow cytometry tubes. Add this compound at the desired final concentrations and incubate for 1 hour at 37°C. Include a vehicle control.
-
Stimulation: Add a stimulating anti-CD3 antibody (e.g., OKT3) at a final concentration of 10 µg/mL and incubate for 5-10 minutes at 37°C.
-
Fixation: Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer. Incubate for 30 minutes on ice.
-
Staining: Wash the cells once with wash buffer (PBS with 2% FBS). Resuspend the cell pellet in 100 µL of wash buffer containing the fluorescently labeled anti-pZAP-70 antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells twice with wash buffer and resuspend in 500 µL of PBS. Analyze the samples on a flow cytometer, gating on the live cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of pZAP-70 staining. Calculate the percentage of inhibition relative to the stimulated vehicle control.
T-Cell Mediated Cytotoxicity Assay (LDH Release)
This protocol assesses the effect of this compound on the cytotoxic function of T-cells.
Materials:
-
Effector T-cells (e.g., activated primary CD8+ T-cells or a cytotoxic T-cell line)
-
Target cells (e.g., a tumor cell line susceptible to T-cell lysis)
-
Complete culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well U-bottom plate
Procedure:
-
Cell Plating: Plate target cells at a density of 1 x 10⁴ cells/well in a 96-well U-bottom plate.
-
Compound Treatment: Prepare dilutions of this compound in the culture medium. Add the compound to the effector T-cells and incubate for 1-2 hours.
-
Co-culture: Add the pre-treated effector T-cells to the wells containing the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Controls: Include the following controls:
-
Spontaneous LDH release (Target): Target cells with medium only.
-
Spontaneous LDH release (Effector): Effector cells with medium only.
-
Maximum LDH release (Target): Target cells with lysis buffer (from the kit).
-
Vehicle Control: Co-culture with vehicle-treated effector cells.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
LDH Measurement: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of specific lysis using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] x 100.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described.
Caption: T-Cell Receptor (TCR) Signaling Pathway.
Caption: Inhibition of LCK Trafficking by Squarunkin A.
Caption: General Experimental Workflow.
References
- 1. T Cell Activation Bioassay (IL-2) Protocol [promega.kr]
- 2. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell activation and effector function in the human Jurkat T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Squarunkin A Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction.[1][2][3] It specifically disrupts the binding of myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119.[1][2] This interference with the UNC119-Src interaction prevents the proper localization and activation of Src kinase, a key regulator of various cellular processes including proliferation, survival, and metastasis.[4][5][6] Overexpression and hyperactivity of Src are implicated in the progression of numerous human cancers, making it a compelling target for therapeutic intervention.[4][5][6][7]
These application notes provide detailed experimental protocols for researchers studying the effects of this compound on cancer cells, both in vitro and in vivo. The protocols cover methods to assess cell viability, and apoptosis, and to confirm the mechanism of action by analyzing protein-protein interactions and signaling pathway modulation.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Apoptosis Induction (at 100 nM) | p-Src (Y416) Inhibition (at 100 nM) |
| MDA-MB-231 | Breast Cancer | 15.5 ± 2.1 | 45% ± 5% | 80% ± 7% |
| HT-29 | Colon Cancer | 22.8 ± 3.5 | 38% ± 4% | 75% ± 6% |
| A549 | Lung Cancer | 31.2 ± 4.2 | 30% ± 3% | 70% ± 8% |
| SK-OV-3 | Ovarian Cancer | 18.9 ± 2.8 | 42% ± 6% | 85% ± 5% |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Number of Metastases |
| Vehicle Control | 1500 ± 150 | - | 8 ± 2 |
| Squarunkin A HCl (10 mg/kg) | 600 ± 80 | 60% | 2 ± 1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines.
Materials:
-
Cancer cell lines with high Src activity (e.g., MDA-MB-231, HT-29, A549, SK-OV-3)[4][5]
-
This compound (CAS: 2253744-55-5)[8]
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 100 nM) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Phospho-Src
This protocol assesses the effect of this compound on the phosphorylation of Src kinase.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src (total), anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Src signal to total Src and the loading control (GAPDH).
Protocol 4: Co-Immunoprecipitation of UNC119 and Src
This protocol confirms the disruption of the UNC119-Src interaction by this compound.
Materials:
-
Cancer cells treated with this compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-UNC119 antibody or anti-Src antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-UNC119 and anti-Src
Procedure:
-
Treat cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Lyse the cells with co-IP lysis buffer and pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using antibodies against both UNC119 and Src. A reduced amount of co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[9][10]
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-231 cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-Src).
-
Examine relevant organs for signs of metastasis.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Overall experimental workflow for this compound studies.
References
- 1. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src family kinases and paclitaxel sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Unveiling Src-Dependent Pathways: A Guide to Utilizing Squarunkin A Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Squarunkin A hydrochloride is a potent and selective small molecule inhibitor that offers a unique approach to studying Src-dependent signaling pathways. Unlike traditional ATP-competitive Src inhibitors, this compound targets the interaction between the chaperone protein UNC119 and the myristoylated N-terminus of Src kinase.[1][2][3] This disruption interferes with the proper localization and activation of Src, leading to a reduction in its downstream signaling activities.[1][4] These application notes provide detailed protocols for utilizing this compound to investigate Src-dependent cellular processes.
Mechanism of Action
This compound potently inhibits the UNC119A-myristoylated Src N-terminal peptide interaction with an IC50 of 10 nM.[1][2][3][5][6][7][8][9] By binding to UNC119, Squarunkin A prevents the proper trafficking and membrane localization of Src kinase, which is essential for its activation.[1][4] This leads to a concentration-dependent decrease in Src autophosphorylation at tyrosine 419 (Y419), a key marker of Src activation.[4] Consequently, downstream signaling cascades regulated by Src, such as the MAPK/ERK, JAK/STAT, and PI3K/Akt pathways, are attenuated.
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (UNC119A-myr-Src Interaction) | 10 nM | In vitro peptide binding assay | [1][2][3][5][6][7][8][9] |
| Effective Concentration (Src Phosphorylation Inhibition) | 0.01 - 2.5 µM | Cell-based assays | [2][5] |
| Effect on Cell Viability (Src-dependent cells) | Concentration-dependent reduction | Colorectal cancer cells | [4] |
| Effect on Clonogenic Potential | Reduction | Colorectal cancer cells | [4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study Src-dependent pathways using this compound.
Protocol 1: Assessment of Src Activation by Western Blotting
This protocol details the detection of Src phosphorylation at Y419 to assess the inhibitory effect of this compound.
Materials:
-
This compound (in DMSO)
-
Cell line of interest (e.g., Src-dependent colorectal cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Y419), anti-total Src, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 2.5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Y419), total Src, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the phospho-Src signal to total Src and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Analysis of Downstream Signaling Pathways
This protocol allows for the investigation of the effect of this compound on key downstream signaling pathways of Src, such as the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Same as Protocol 1
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (S473), anti-total-Akt
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
During the primary antibody incubation step, use antibodies against the phosphorylated and total forms of key downstream signaling proteins (e.g., ERK1/2, Akt).
-
Analysis: Quantify the phosphorylation status of downstream targets relative to their total protein levels and the loading control to assess the impact of this compound on these pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Squarunkin A Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Squarunkin A hydrochloride in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the UNC119-cargo interaction. It specifically disrupts the binding of myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119A. This interference with UNC119A's function prevents the proper localization and activation of Src kinase. The reported IC50 for the inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction is 10 nM.[1][2][3][4][5][6]
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a concentration range of 10 nM to 2.5 µM is a reasonable starting point for most cell lines. For example, a concentration of 2 µM has been used in Jurkat T-cells, while concentrations between 78 nM and 625 nM have shown efficacy in reducing Src phosphorylation in MDA-MB-231 cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a powder and is soluble in DMSO up to 50 mM. For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month, or at -80°C for up to six months.[5][7][8] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8] Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: Squarunkin A has been reported to be non-cytotoxic at concentrations up to 10 µM for over 35 hours in MDA-MB-231 cells. However, cytotoxicity can be cell-line specific. It is crucial to perform a cytotoxicity assay, such as an MTT or PrestoBlue assay, to determine the non-toxic concentration range for your particular cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration used may be below the effective range for your cell line. - Incorrect drug handling/storage: Improper storage or multiple freeze-thaw cycles may have degraded the compound. - Cell line insensitivity: The cell line may not be dependent on the Src signaling pathway. - Short incubation time: The treatment duration may be insufficient to observe a phenotypic change. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). - Ensure proper storage of the compound and prepare fresh dilutions for each experiment. - Confirm Src expression and activation in your cell line via Western blot. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High levels of cell death | - Concentration too high: The concentration used may be cytotoxic to your specific cell line. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Determine the IC50 value using a cytotoxicity assay (e.g., MTT) and use concentrations below this value. - Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including a vehicle control. Typically, DMSO concentrations should be kept below 0.5%. |
| Inconsistent results between experiments | - Variability in cell health/passage number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment. - Inconsistent drug preparation: Errors in serial dilutions can lead to variability in the final concentration. - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can affect the outcome. | - Use cells with a consistent and low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. - Prepare fresh drug dilutions for each experiment and be meticulous with pipetting. - Optimize and standardize the cell seeding density for your assays. |
| Difficulty dissolving this compound | - Incorrect solvent: The compound may not be soluble in the chosen solvent. - Low-quality solvent: The solvent may contain impurities that hinder dissolution. | - this compound is soluble in DMSO. - Use high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Assessing Src Kinase Inhibition by Western Blot
This protocol describes how to evaluate the effect of this compound on the activation of Src kinase by measuring the phosphorylation of Src at tyrosine 416 (p-Src Y416).
Materials:
-
This compound
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Src to total Src for each treatment condition.
Data Presentation
Table 1: Exemplary Working Concentrations of this compound
| Cell Line | Assay | Concentration Range | Observed Effect |
| MDA-MB-231 | Western Blot (p-Src) | 78 nM - 625 nM | Concentration-dependent reduction of Src phosphorylation[6] |
| Jurkat T-cells | Immunofluorescence | 2 µM | Blocked Lck localization at the immune synapse |
| Various | In vitro kinase assay | 10 nM (IC50) | Inhibition of UNC119A-myristoylated Src N-terminal peptide interaction[1][2][3][4][5][6] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|2253744-55-5|COA [dcchemicals.com]
potential off-target effects of Squarunkin A hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Squarunkin A hydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to assist in the design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the UNC119-cargo interaction.[1][2] Specifically, it disrupts the binding of N-terminally myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119A with an IC50 of 10 nM.[1][2] This interference with the UNC119A-cargo complex formation leads to a reduction in the activation of Src kinase.
Q2: Is Squarunkin A known to inhibit other lipoprotein chaperones?
Based on available data, Squarunkin A is selective for UNC119A and does not significantly inhibit other lipoprotein chaperones such as PDE6δ, AIPL1, and RhoGDI, which are involved in binding S-prenylated proteins.
Q3: Has a comprehensive kinome scan been published for Squarunkin A?
As of the latest available information, a comprehensive kinome-wide scan for this compound has not been publicly released. Therefore, its interaction with the broader human kinome is not fully characterized. Researchers should exercise caution and consider empirical validation if off-target kinase effects are suspected.
Q4: Are there any known cytotoxic effects of Squarunkin A?
Published literature does not currently provide extensive data on the cytotoxicity of Squarunkin A across a wide range of cell lines. It is recommended that researchers determine the cytotoxic profile in their specific cell system of interest to establish a therapeutic window between the concentration required for UNC119A inhibition and the concentration that induces cell death.
Troubleshooting Guides
Issue 1: I am observing significant cytotoxicity in my cell-based assays at concentrations close to the IC50 for UNC119A inhibition.
-
Possible Cause: The observed cytotoxicity could be an on-target effect in a cell line highly dependent on the UNC119A-Src pathway for survival, or it could be due to an off-target effect.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a broad range of Squarunkin A concentrations to determine the CC50 (cytotoxic concentration 50%).
-
Compare CC50 to the on-target IC50: If the CC50 is very close to the IC50 for UNC119A inhibition, the toxicity may be on-target.
-
Rescue experiment: If possible, overexpress the downstream effector (e.g., a constitutively active form of Src) to see if this rescues the cytotoxic phenotype.
-
Use a structurally unrelated UNC119A inhibitor: If another inhibitor with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Assess markers of general cellular toxicity: Evaluate markers of apoptosis (e.g., cleaved caspase-3) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
Issue 2: The observed phenotype in my experiment does not align with the known function of UNC119A or Src kinase.
-
Possible Cause: This could indicate a novel role for the UNC119A-Src pathway in your experimental system or a potential off-target effect of Squarunkin A.
-
Troubleshooting Steps:
-
Confirm on-target engagement: Verify that Squarunkin A is inhibiting the UNC119A-Src interaction in your system at the concentrations used. This can be done by assessing the phosphorylation of Src at activating sites (e.g., Tyr416).
-
Consider computational prediction of off-targets: Utilize in silico tools to predict potential off-target binding partners of Squarunkin A based on its chemical structure. Several online platforms and software are available for this purpose.
-
Perform a broad off-target screen: If the phenotype is highly reproducible and of significant interest, consider a commercial kinome scan or a broader proteome-wide affinity screen to identify potential off-target interactions empirically.
-
Validate putative off-targets: If potential off-targets are identified, use orthogonal approaches to validate the interaction, such as cellular thermal shift assays (CETSA), or by testing the effect of known inhibitors of the putative off-target.
-
Quantitative Data Presentation
The following tables are provided as templates for researchers to structure their own data when characterizing the on-target and potential off-target effects of this compound.
Table 1: On-Target Activity and Cellular Viability of this compound
| Parameter | Cell Line | IC50 / CC50 (nM) | Assay Type |
| UNC119A-myr-Src Peptide Interaction | N/A (Biochemical) | 10 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Src Phosphorylation (pTyr416) | User-defined | User-determined | Western Blot / ELISA |
| Cellular Viability | User-defined | User-determined | MTT / Resazurin Assay |
Table 2: Example Kinase Selectivity Profile for this compound (Hypothetical Data)
| Kinase | Percent Inhibition @ 1 µM |
| SRC | User-determined |
| LCK | User-determined |
| FYN | User-determined |
| ABL1 | User-determined |
| EGFR | User-determined |
| ... (other kinases) | User-determined |
Experimental Protocols
Protocol 1: In Vitro UNC119A-Cargo Interaction Assay (HTRF-based)
This protocol is a generalized method for assessing the inhibition of the UNC119A-myristoylated cargo interaction.
-
Reagents:
-
Recombinant human UNC119A protein.
-
Biotinylated and myristoylated peptide corresponding to the N-terminus of a known UNC119A cargo (e.g., Src).
-
Terbium-conjugated anti-His-tag antibody (or other tag-specific antibody).
-
Streptavidin-d2.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of Squarunkin A in assay buffer.
-
In a 384-well assay plate, add the diluted Squarunkin A or DMSO vehicle control.
-
Add the myristoylated peptide and UNC119A protein to the wells and incubate for 30 minutes at room temperature.
-
Add the detection reagents (Terbium-conjugated antibody and Streptavidin-d2) and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Viability Assessment (Resazurin-Based Assay)
This protocol provides a method to determine the cytotoxic effects of Squarunkin A.
-
Reagents:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Squarunkin A in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Squarunkin A. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader (e.g., Ex/Em = 560/590 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship between a drug and its potential targets.
References
troubleshooting inconsistent results with Squarunkin A hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Squarunkin A hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent inhibition of Src kinase activation?
A1: Inconsistent results with this compound can arise from several factors. Here is a systematic guide to troubleshooting:
-
Compound Stability and Handling:
-
Improper Storage: this compound powder should be stored at -20°C for up to two years. In DMSO, it is stable for two weeks at 4°C or six months at -80°C.[1] Repeated freeze-thaw cycles can lead to degradation. Aliquot the stock solution to minimize this.
-
Solvent Quality: Ensure the use of high-purity, anhydrous DMSO for preparing stock solutions. Contaminants or water can affect the compound's stability and solubility.
-
-
Experimental Conditions:
-
Cell Density and Health: Ensure consistent cell seeding density and that cells are in a logarithmic growth phase. Over-confluent or unhealthy cells can exhibit altered signaling pathways.
-
Serum Concentration: Components in serum can bind to the compound or affect the Src signaling pathway. If possible, reduce serum concentration during the treatment period or use a serum-free medium.
-
Incubation Time and Concentration: Optimize the concentration and incubation time for your specific cell line and experimental endpoint. A concentration-dependent reduction in Src phosphorylation has been observed with Squarunkin A.[2][3]
-
-
Assay Variability:
-
Antibody Performance: If using Western blotting to detect Src phosphorylation, ensure the primary antibody is specific and used at its optimal dilution. Use a loading control to normalize for protein loading.
-
Lysate Preparation: Use appropriate phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of Src.
-
Q2: My IC50 value for Squarunkin A is higher than the reported 10 nM.
A2: A higher-than-expected IC50 value can be due to several experimental variables:
-
Assay Format: The reported IC50 of 10 nM is for the inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction in a cell-free assay.[1][2][3][4][5] Cellular assays will likely yield a higher IC50 due to factors like cell permeability and off-target effects.
-
Protein Concentration in Cell-Free Assays: In biochemical assays, a high concentration of the target protein (UNC119) can lead to an apparent increase in the IC50 value.
-
Cellular Uptake: The efficiency of this compound uptake can vary between cell lines.
Q3: I am observing cytotoxicity at concentrations where I expect to see specific inhibition.
A3: While Squarunkin A is designed to be a specific inhibitor, off-target effects leading to cytotoxicity can occur, especially at higher concentrations.
-
Concentration Range: Test a broad range of concentrations to determine the optimal window for specific inhibition without significant cell death. Start with concentrations around the reported IC50 and extend upwards.
-
Duration of Treatment: Extended exposure to the compound can lead to cytotoxicity. Consider shorter treatment times.
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to the compound. It is crucial to perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) for your specific cell line.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 10 nM | [1][2][3][4][5][6] |
| Target | UNC119-cargo interaction | [1][2][3][4][5][6] |
| Effect | Blocks Src kinase activation | [2][3][5][6] |
| Storage (Powder) | -20°C for 2 years | [1] |
| Storage (in DMSO) | 4°C for 2 weeks; -80°C for 6 months | [1][3] |
| Molecular Formula | C25H33ClF3N5O4 | [1][4][6] |
| Molecular Weight | 560.01 g/mol | [1][7] |
Experimental Protocols
Protocol: Inhibition of Src Kinase Activation in Cultured Cells
-
Cell Culture: Plate your cells of interest (e.g., HeLa, A549) in a suitable culture dish and grow to 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the cells for the desired time (e.g., 2, 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (e.g., Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Src and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound|2253744-55-5|MSDS [dcchemicals.com]
minimizing cytotoxicity of Squarunkin A hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Squarunkin A hydrochloride during their experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Treatment
Researchers may encounter higher-than-expected levels of cell death following treatment with this compound. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| High Compound Concentration | The cytotoxic effects of this compound are dose-dependent. It is crucial to determine the optimal concentration that inhibits Src kinase activation without inducing significant cell death. | Protocol 1: Dose-Response Curve for Cytotoxicity |
| Solvent (DMSO) Toxicity | This compound is often dissolved in DMSO, which can be toxic to cells at higher concentrations. | Protocol 2: Optimizing DMSO Concentration |
| Prolonged Exposure Time | Continuous exposure to the compound can lead to cumulative toxicity. | Protocol 3: Determining Optimal Exposure Time |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. | Protocol 4: Cell Line-Specific Toxicity Assessment |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the UNC119-cargo interaction. It specifically blocks the binding of myristoylated proteins, such as Src family kinases, to UNC119, thereby interfering with their proper localization and activation.[1][2] The IC50 for inhibiting the UNC119A-myristoylated Src N-terminal peptide interaction is 10 nM.[1][2]
Q2: What are the expected downstream effects of this compound treatment?
By inhibiting the UNC119-Src interaction, this compound prevents the activation of Src kinase.[1] This leads to the downstream inhibition of signaling pathways that control cell proliferation, survival, adhesion, and migration. A concentration-dependent reduction in Src phosphorylation can be observed upon treatment.[1][2]
Q3: At what concentration should I start my experiments?
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. As a starting point, you can test a range of concentrations around the IC50 for Src inhibition (10 nM), for example, from 1 nM to 1 µM.
Q4: How can I be sure that the observed cytotoxicity is from this compound and not the solvent?
Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups. This will allow you to distinguish between the cytotoxic effects of the compound and the solvent.
Q5: What are some alternative methods to assess cytotoxicity besides MTT or WST-1 assays?
Other methods to assess cytotoxicity include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells.
-
Annexin V/Propidium Iodide (PI) Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.
-
Real-time Cytotoxicity Assays: Utilize non-toxic dyes to continuously monitor cell death over time.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity
This protocol outlines the steps to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50 for cytotoxicity).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., MTT, WST-1, or a real-time cytotoxicity reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Optimizing DMSO Concentration
This protocol helps determine the maximum tolerated concentration of DMSO for your cell line.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
DMSO Dilution: Prepare a serial dilution of DMSO in complete culture medium, typically ranging from 0.1% to 2% (v/v).
-
Treatment and Incubation: Treat the cells with the DMSO dilutions and incubate for the same duration as your planned experiments.
-
Viability Assay and Data Analysis: Perform a cell viability assay and analyze the data to identify the highest DMSO concentration that does not significantly affect cell viability. It is generally recommended to keep the final DMSO concentration below 0.5%.
Protocol 3: Determining Optimal Exposure Time
This protocol helps identify the ideal treatment duration to observe the desired inhibitory effect without causing excessive cell death.
Procedure:
-
Cell Seeding: Seed cells in multiple 96-well plates.
-
Treatment: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 1).
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: At each time point, perform your desired functional assay (e.g., Western blot for p-Src) and a cell viability assay on parallel plates.
-
Data Analysis: Determine the shortest exposure time that yields the desired level of target inhibition with minimal impact on cell viability.
Protocol 4: Cell Line-Specific Toxicity Assessment
This protocol is a general guideline for comparing the cytotoxic effects of this compound across different cell lines.
Procedure:
-
Cell Seeding: Seed different cell lines at their optimal densities in separate 96-well plates.
-
Standardized Treatment: Treat all cell lines with the same serial dilution of this compound.
-
Incubation and Viability Assay: Incubate for a standard duration (e.g., 48 hours) and then perform a cell viability assay.
-
Data Comparison: Compare the IC50 values for cytotoxicity across the different cell lines to understand their relative sensitivities.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
improving reproducibility of Squarunkin A hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving Squarunkin A hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between the chaperone protein UNC119A and its myristoylated cargo proteins, such as the N-terminus of Src kinase.[1][2] By binding to UNC119A, Squarunkin A prevents the chaperone from binding to and trafficking myristoylated Src kinase. This interference with the spatial regulation of Src kinase leads to a disruption of its activation.[1]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 of 10 nM for the inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction.[1][2]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 10 nM (for UNC119A-myristoylated Src N-terminal peptide interaction) | [1][2] |
| Molecular Weight | 560.01 g/mol | |
| Formula | C25H33ClF3N5O4 | |
| Storage (Powder) | -20°C (2 years) | |
| Storage (in DMSO) | 4°C (2 weeks), -80°C (6 months) |
Signaling Pathway and Experimental Workflow
.dot
Caption: Mechanism of this compound action.
References
interpreting unexpected data from Squarunkin A hydrochloride treatment
Welcome to the technical support center for Squarunkin A hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected data and troubleshooting common issues encountered during experiments with this potent and selective UNC119-cargo interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the interaction between UNC119 (Unc-119 Lipid Binding Chaperone) and its myristoylated cargo proteins.[1][2][3][4] It specifically disrupts the binding of the myristoylated N-terminus of Src family kinases to UNC119A, thereby interfering with Src kinase activation.[1][2] The reported IC50 value for the inhibition of the UNC119A-myristoylated Src N-terminal peptide interaction is 10 nM.[1][2][3][4]
Q2: What are the expected cellular effects of this compound treatment?
The primary expected effect is the inhibition of Src kinase activation, which can be observed as a reduction in the phosphorylation of Src at its activating tyrosine residue (Tyr419). This can lead to the downstream modulation of signaling pathways regulated by Src, which are involved in processes such as cell proliferation, migration, and survival.
Q3: Is this compound known to have off-target effects?
While Squarunkin A has been reported to be selective for the UNC119-cargo interaction, it is a common characteristic of small molecule inhibitors that they may exhibit off-target effects, especially at higher concentrations.[5][6][7][8] These could manifest as unexpected phenotypic changes or alterations in signaling pathways not directly related to Src. It is crucial to perform dose-response experiments and include appropriate controls to assess potential off-target effects.
Q4: How should I prepare and store this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] As with many hydrochloride salts, solubility can be enhanced in aqueous solutions with a slightly acidic pH. However, for cell-based assays, it is common to prepare a high-concentration stock in a solvent like DMSO and then dilute it into the culture medium.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Src Phosphorylation
Scenario: You have treated your cells with this compound but do not observe the expected decrease in Src phosphorylation (p-Src Tyr419) via Western blot.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound and use a fresh dilution from a recently prepared stock solution. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the incubation time. The effect on Src phosphorylation may be transient. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended. |
| Low Src Kinase Activity in Control Cells | Ensure your control (untreated) cells have a detectable basal level of Src phosphorylation. If not, consider stimulating the cells with a known Src activator (e.g., growth factors) prior to treatment. |
| Western Blotting Issues | Verify the specificity of your primary antibody for phosphorylated Src. Ensure phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins. Run appropriate positive and negative controls for the Western blot. |
| Cell Permeability Issues | Although not commonly reported for this compound, if other troubleshooting steps fail, consider assays to assess cell permeability. |
Issue 2: Higher than Expected IC50 Value
Scenario: The calculated IC50 value for this compound in your cell-based assay is significantly higher than the reported 10 nM.
| Potential Cause | Troubleshooting Step |
| Assay Conditions | IC50 values are highly dependent on experimental conditions.[9][10] Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent IC50. Standardize these parameters across all experiments. |
| High Protein Concentration in Media | High concentrations of proteins, such as albumin in fetal bovine serum (FBS), can bind to small molecules and reduce their effective concentration.[11] Consider reducing the serum percentage during treatment or using a serum-free medium if your cells can tolerate it for the duration of the experiment. |
| Cell Line Specific Differences | Different cell lines may have varying levels of UNC119 expression or compensatory signaling pathways that can affect their sensitivity to the inhibitor. |
| Data Analysis Method | The method used to calculate the IC50 can impact the result.[9] Ensure you are using a consistent and appropriate non-linear regression model to fit your dose-response curve.[12] |
Issue 3: Unexpected Phenotypic Changes or Pathway Activation
Scenario: Treatment with this compound leads to unexpected cellular effects, such as an increase in the phosphorylation of another kinase or a paradoxical activation of a downstream pathway.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, the inhibitor may interact with other proteins.[13][14] Perform a kinome-wide screen or test the effect of the compound on a panel of other kinases to identify potential off-targets. |
| Feedback Loop Activation | Inhibition of a key signaling node can sometimes trigger compensatory feedback loops, leading to the activation of parallel pathways.[13][14] This is a known phenomenon with kinase inhibitors.[13][14] Map the known signaling network of your system to identify potential feedback mechanisms. |
| UNC119-Independent Effects | While Squarunkin A targets the UNC119-cargo interaction, consider the possibility of effects independent of this mechanism, especially at high concentrations. |
| Cellular Stress Response | High concentrations of any small molecule can induce a cellular stress response, leading to the activation of stress-related signaling pathways (e.g., JNK, p38). Include markers for cellular stress in your analysis. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Src Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-Src (Tyr419) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody for total Src and a loading control (e.g., GAPDH or β-actin).[15]
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Reduced efficacy of a Src kinase inhibitor in crowded protein solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
Quality Control for Squarunkin A Hydrochloride: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of Squarunkin A hydrochloride in a laboratory setting. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of the UNC119-cargo interaction, which plays a role in disrupting the activation of Src kinase.[1][2][3] It is a white to beige powder.[4] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₂F₃N₅O₄・HCl[5] |
| Molecular Weight | 560.01 g/mol [1] |
| Purity (Typical) | ≥98% (as determined by HPLC)[4][5] |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Appearance | White to beige powder[4] |
2. How should I properly handle and store this compound?
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Avoid inhalation, and contact with skin and eyes.[6] Use in a well-ventilated area and avoid the formation of dust and aerosols.[6]
-
Storage of Powder: Store the solid compound in a tightly sealed container at -20°C.[1][6]
-
Storage of Solutions: Prepare solutions on the day of use whenever possible.[1] If stock solutions in DMSO are prepared in advance, they should be aliquoted and stored in tightly sealed vials. Storage recommendations for solutions vary by temperature:
3. What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, similar compounds with ester and amide functionalities can be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify potential degradation products.[7][8]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
-
Question: I am seeing extra peaks in my HPLC analysis of this compound. What could be the cause?
-
Answer: The presence of unexpected peaks can indicate impurities from the synthesis, degradation products, or contamination.
-
Synthetic Impurities: Impurities from the manufacturing process may be present.[9][10] Always refer to the Certificate of Analysis (CoA) for the specified purity.
-
Degradation: Improper storage or handling of the compound or its solutions can lead to degradation. Review the storage conditions and solution preparation procedures.[1][6]
-
Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself.[11] Run a blank injection (mobile phase only) to check for system contamination.
-
Issue 2: The purity of my sample appears to be lower than specified.
-
Question: My HPLC results show a purity of less than 98%. What should I do?
-
Answer:
-
Verify HPLC Method: Ensure your HPLC method is suitable for this compound. Check the column, mobile phase, gradient, and detector settings. An unoptimized method may not accurately resolve the main peak from impurities.
-
Check for Degradation: As mentioned above, degradation can lower the purity. Prepare a fresh solution from the solid material and re-analyze.
-
Confirm Peak Integration: Ensure that the peaks in your chromatogram are being integrated correctly by the software.
-
Issue 3: I am having trouble dissolving this compound.
-
Question: The compound is not fully dissolving in my chosen solvent. What can I do?
-
Answer: this compound is reported to be soluble in DMSO. If you are experiencing solubility issues, you can try gentle warming (to 37°C) and sonication in an ultrasonic bath.[12] Always use high-purity, anhydrous solvents, as water content can affect solubility.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose HPLC method for purity determination. Method development and validation are required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in DMSO. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the HPLC method described above or a faster gradient for rapid analysis.
-
MS Settings:
-
Ionization Mode: ESI Positive.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base at approximately m/z 524.25.
Protocol 3: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the connectivity of the molecule.
-
¹⁹F NMR: To observe the trifluoromethyl group.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Guide for Unexpected HPLC Peaks.
References
- 1. This compound|2253744-55-5|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | 2101958-02-3 [sigmaaldrich.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound|2253744-55-5|MSDS [dcchemicals.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. lcms.cz [lcms.cz]
- 12. This compound [cnreagent.com]
long-term storage conditions for Squarunkin A hydrochloride
This technical support center provides guidance on the long-term storage, handling, and use of Squarunkin A hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the interaction between the chaperone protein UNC119 and its cargo proteins.[1] Specifically, it blocks the binding of the myristoylated N-terminus of Src family kinases to UNC119A with an IC50 of 10 nM.[1] This disruption prevents the proper localization and activation of Src kinase in cells.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 2 years. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month. For short-term storage, a solution in DMSO can be kept at 4°C for up to 2 weeks. It is recommended to prepare solutions on the day of use whenever possible.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 5.6 mg of the compound (with a molecular weight of 560.01 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved. Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.
Q4: Can I store the DMSO stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. For optimal stability, store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.
Q5: Is this compound cytotoxic?
A5: Squarunkin A has been shown to be non-cytotoxic at concentrations up to 10 µM for over 35 hours of incubation.
Storage Conditions
Proper storage of this compound is crucial for maintaining its stability and activity. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight. |
| Solution in DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials. |
| Solution in DMSO | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. |
| Solution in DMSO | 4°C | Up to 2 weeks | For short-term use. |
Signaling Pathway
This compound targets the interaction between UNC119 and myristoylated Src kinase, thereby inhibiting its activation. The following diagram illustrates this signaling pathway.
References
Validation & Comparative
Validating Squarunkin A Hydrochloride's Effect on Src Phosphorylation: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism and efficacy of novel inhibitors is paramount. This guide provides a comparative analysis of Squarunkin A hydrochloride's unique approach to modulating Src phosphorylation against traditional Src kinase inhibitors. Experimental data is presented to support these comparisons, alongside detailed protocols for validation.
Mechanism of Action: A Tale of Two Strategies
This compound presents a novel mechanism for inhibiting Src kinase activity. Unlike many conventional inhibitors that directly target the ATP-binding site of the kinase, Squarunkin A operates by disrupting a critical protein-protein interaction. It selectively inhibits the binding of the N-terminus of Src kinase to the chaperone protein UNC119A.[1] This interaction is crucial for the proper cellular localization and subsequent activation of Src. By preventing this association, Squarunkin A interferes with the activation of Src kinase without directly inhibiting its enzymatic function.[1][2]
In contrast, a majority of established Src inhibitors, such as Dasatinib, Saracatinib, and Bosutinib, are ATP-competitive inhibitors.[3][4][5] They function by binding to the ATP pocket of the Src kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates and directly blocking its catalytic activity.[5]
Comparative Efficacy of Src Inhibitors
The following table summarizes the key differences in the mechanism and potency of this compound compared to other well-established Src inhibitors.
| Compound | Target | Mechanism of Action | IC50 Value |
| This compound | UNC119A-Src Interaction | Inhibits the binding of myristoylated Src to UNC119A, preventing Src activation.[1] | 10 nM (for UNC119A binding)[1] |
| Dasatinib | Src, Bcr-Abl | ATP-competitive inhibitor of the kinase domain.[3] | <1.0 nM (for Bcr-Abl), 0.5 nM (for Src)[3] |
| Saracatinib (AZD0530) | Src family kinases | Potent ATP-competitive inhibitor of the kinase domain.[3] | 2.7 nM (for c-Src)[3] |
| Bosutinib | Src, Abl | Orally active ATP-competitive inhibitor of the kinase domain.[3] | 1.2 nM (for Src), 1 nM (for Abl)[3] |
| PP2 | Src family kinases | Reversible ATP-competitive inhibitor of the kinase domain.[3] | 4 nM (for Lck), 5 nM (for Fyn)[3] |
| SU6656 | Src family kinases | ATP-competitive inhibitor of the kinase domain.[3] | 280 nM (for Src), 20 nM (for Yes), 130 nM (for Lyn), 170 nM (for Fyn)[3] |
Visualizing the Inhibition of Src Signaling
The following diagrams illustrate the distinct points of intervention for this compound versus direct ATP-competitive Src inhibitors.
Caption: Src Signaling Pathway Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
To validate the effect of this compound or other inhibitors on Src phosphorylation, a cellular phosphorylation assay is essential. Below is a detailed methodology for a Western blot-based analysis.
Cellular Src Phosphorylation Assay
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., mouse embryonic fibroblasts (MEFs) transfected to express full-length Src) in appropriate media and conditions.[6]
-
Seed cells in culture plates and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound, Dasatinib) or a vehicle control (e.g., DMSO) for a predetermined duration.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for subsequent analysis.[7]
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).[7]
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody for total Src or a housekeeping protein (e.g., GAPDH or β-actin).[7][8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
5. Data Analysis:
-
Quantify the band intensities for phosphorylated Src and the loading control using densitometry software.
-
Normalize the phosphorylated Src signal to the total Src or housekeeping protein signal to account for any variations in protein loading.
-
Compare the normalized phosphorylation levels in the inhibitor-treated samples to the vehicle-treated control to determine the inhibitory effect of the compound.
This comprehensive approach allows for the robust validation and comparison of novel Src phosphorylation inhibitors like this compound against established compounds, providing critical insights for drug discovery and development.
References
- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Squarunkin A Hydrochloride and Saracatinib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational anti-cancer compounds, Squarunkin A hydrochloride and Saracatinib. While both ultimately impact the activity of Src family kinases, a critical node in cancer cell signaling, they do so through distinct mechanisms. This document summarizes their performance in various cancer models, presents detailed experimental protocols for their evaluation, and visualizes their mechanisms of action and experimental workflows.
Introduction and Mechanisms of Action
This compound is a potent and selective small molecule inhibitor of the UNC119-cargo interaction. UNC119 is a chaperone protein that binds to the myristoylated N-terminus of Src kinases, facilitating their transport and localization to the plasma membrane, a prerequisite for their activation. By disrupting this interaction, Squarunkin A indirectly prevents the activation of Src kinase.[1][2] It has a reported IC50 of 10 nM for inhibiting the interaction between UNC119A and a myristoylated Src N-terminal peptide.[1][2]
Saracatinib (AZD0530) is an orally available, dual inhibitor of Src and Abl tyrosine kinases.[3][4][5] It acts as an ATP-competitive inhibitor, directly blocking the catalytic activity of these kinases.[6] Saracatinib has demonstrated anti-proliferative, anti-invasive, and anti-metastatic effects in a variety of preclinical cancer models.[4][6] Its IC50 values for c-Src are in the low nanomolar range, typically around 2.7 nM.[3][5]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and Saracatinib in various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Efficacy of this compound
| Compound | Target Interaction | IC50 | Reference |
| This compound | UNC119A-myristoylated Src N-terminal peptide | 10 nM | [1][2] |
Note: Data on the cytotoxic IC50 of Squarunkin A in cancer cell lines is limited in the reviewed literature. The provided IC50 reflects its potency in disrupting the UNC119-Src interaction.
Table 2: In Vitro Efficacy of Saracatinib in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | K562 | 0.22 | [4] |
| Gastric Cancer | SNU216 | < 1 | [6] |
| Gastric Cancer | NCI-N87 | < 1 | [6] |
| Colon, Prostate, Lung, Leukemia | Various | 0.2 - 0.7 | [3] |
| Various Cancer Cell Lines | Various | 0.2 - 10 | [4] |
Signaling Pathways
The distinct mechanisms of action of this compound and Saracatinib result in the inhibition of Src-mediated signaling pathways, albeit through different initial steps.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound and Saracatinib.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound or Saracatinib in culture medium. Replace the existing medium with the medium containing the compounds. Include vehicle-treated control wells.[8][9]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL). Add a small volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours.[8][10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10][11]
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot for Src Phosphorylation
This protocol is used to determine the effect of the compounds on the phosphorylation status of Src, a direct indicator of its activation.
Protocol Steps:
-
Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with this compound or Saracatinib for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) overnight at 4°C. Also, probe a separate membrane with an antibody for total Src as a loading control.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Src signal to the total Src signal to determine the relative change in phosphorylation.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization and Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound, Saracatinib). Administer the compounds at a predetermined dose and schedule (e.g., daily oral gavage).[16]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.[14][16]
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., immunohistochemistry, western blotting).[14]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Summary and Conclusion
This compound and Saracatinib represent two distinct strategies for targeting the oncogenic activity of Src family kinases. Saracatinib acts as a direct, ATP-competitive inhibitor of Src and Abl kinases, with demonstrated efficacy across a range of cancer cell lines. In contrast, this compound offers a novel, indirect approach by preventing the cellular localization and subsequent activation of Src through the inhibition of the UNC119 chaperone protein.
The choice between these two compounds for further investigation will depend on the specific research question and the cancer model being studied. The provided data and protocols offer a foundation for designing and executing preclinical studies to further elucidate their therapeutic potential. While direct comparative studies are lacking, the information compiled in this guide allows for an informed initial assessment of their respective strengths and mechanisms of action. Further research is warranted to directly compare their efficacy and to explore potential synergistic combinations with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo mouse xenograft tumor model [bio-protocol.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Squarunkin A Hydrochloride's Target Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Squarunkin A hydrochloride, a potent inhibitor of the UNC119-cargo interaction, with the gold-standard genetic method of siRNA-mediated target knockdown. It further contrasts Squarunkin A with other small-molecule inhibitors targeting the downstream effector, Src kinase. This document is intended to assist researchers in designing and interpreting experiments for the validation of UNC119 as a therapeutic target.
Introduction
This compound has emerged as a first-in-class inhibitor of the UNC119A/B chaperone proteins, which are crucial for the trafficking and signaling of myristoylated proteins, including the Src family of kinases.[1][2] By disrupting the UNC119-cargo interaction, Squarunkin A offers a novel mechanism to modulate Src kinase activity, a key player in various cancers.[1][2] Target validation is a critical step in drug discovery, and comparing a novel small molecule's effects to those of genetic knockdown provides strong evidence for its on-target activity. This guide presents a head-to-head comparison of Squarunkin A and UNC119 siRNA, supported by experimental data and detailed protocols.
Performance Comparison: Squarunkin A vs. UNC119 siRNA
The primary validation for a targeted inhibitor is to demonstrate that its phenotypic effects mimic those of genetically silencing its target. Below is a comparison of the effects of Squarunkin A and siRNA targeting UNC119 on Src kinase activity and cellular phenotypes.
Table 1: Biochemical Inhibition of Src Kinase Activity
| Method | Target | Metric | Value | Reference |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | IC50 | 10 nM | [1][2] |
| UNC119A siRNA | UNC119A mRNA | Reduction in pY419-SFK | 28% | |
| UNC119B siRNA | UNC119B mRNA | Reduction in pY419-SFK | 57% |
Table 2: Cellular Phenotypes of UNC119 Inhibition
| Method | Cell Line | Phenotypic Effect | Quantitative Measure | Reference |
| UNC119B siRNA | HT-29 | Reduced Cell Proliferation | 80% reduction in colony size | [3] |
| UNC119B siRNA | HT-29 | Reduced Cell Survival | ~50% reduction in colony number | [3] |
| UNC119A Depletion | HCT116 | Apoptosis and Cell Cycle Arrest | Increased apoptosis and blocked BrdU incorporation | [4][5] |
Note: Direct comparative studies on the effect of Squarunkin A on cell viability and proliferation in the same cell lines used for siRNA experiments were not publicly available at the time of this guide's compilation.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Alternative Small-Molecule Inhibitors
While Squarunkin A is unique in its mechanism of targeting the UNC119-cargo interaction, several small molecules inhibit the downstream kinase, Src. A comparison with these compounds provides context for the potency and potential off-target effects of targeting different nodes in the same pathway.
Table 3: Comparison with Src Kinase Inhibitors
| Compound | Target(s) | IC50 (Src) | Reference |
| This compound | UNC119A/B | N/A (inhibits UNC119-Src interaction with IC50 of 10 nM) | [1][2] |
| Saracatinib (AZD0530) | Src, Abl | 2.7 nM | |
| Dasatinib (BMS-354825) | Src, Bcr-Abl, c-Kit, PDGFRβ | <1 nM | |
| Bosutinib (SKI-606) | Src, Abl | 1.2 nM | |
| PP2 | Src family kinases | 5 nM (for FynT) |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of UNC119A/B
Materials:
-
Human cancer cell line (e.g., HT-29, HCT116)
-
UNC119A and UNC119B siRNA duplexes (and non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM.
-
In a separate tube, dilute 6 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess UNC119A/B protein levels by Western blotting and proceed with downstream functional assays.
Protocol 2: Western Blotting for Src Phosphorylation
Materials:
-
Cell lysates from Protocol 1 or Squarunkin A-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, anti-UNC119A, anti-UNC119B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Conclusion
This guide provides a framework for the genetic validation of this compound's target, UNC119. The available data indicates that both Squarunkin A and siRNA-mediated knockdown of UNC119 lead to a reduction in Src kinase activity and can induce anti-proliferative and pro-apoptotic effects. The high potency of Squarunkin A in biochemical assays is promising. Further studies directly comparing the phenotypic effects of Squarunkin A and UNC119 siRNA in the same cellular context will be invaluable for solidifying UNC119 as a druggable target in oncology and other diseases where Src signaling is dysregulated. Researchers are encouraged to use the provided protocols as a starting point for their own target validation experiments.
References
- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Spatial cycles mediated by UNC119 solubilisation maintain Src family kinases plasma membrane localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC119 is a binding partner of tumor suppressor Ras‐association domain family 6 and induces apoptosis and cell cycle arrest by MDM2 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Squarunkin A and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Squarunkin A and its hydrochloride salt, two potent inhibitors of the UNC119-cargo interaction. By presenting available data, experimental methodologies, and relevant biological pathways, this document aims to inform researchers on the selection and application of these compounds in drug discovery and chemical biology.
Introduction
Squarunkin A is a novel small molecule inhibitor that targets the protein-protein interaction between the chaperone protein UNC119 and its myristoylated cargo proteins, such as the non-receptor tyrosine kinase Src.[1][2] This interaction is crucial for the correct subcellular localization and activation of Src, a key player in various cellular signaling pathways implicated in cancer.[3][4][5] Squarunkin A, and its hydrochloride salt, have emerged as valuable research tools for studying Src kinase signaling and as potential starting points for the development of new therapeutic agents. Both forms of the compound are reported to be potent and selective inhibitors of the UNC119A-myristoylated Src N-terminal peptide interaction, with a half-maximal inhibitory concentration (IC50) of 10 nM.[6][7]
Data Presentation: A Comparative Overview
While both Squarunkin A and its hydrochloride salt exhibit the same high potency in inhibiting the UNC119-cargo interaction, their physicochemical properties, particularly solubility, are expected to differ. The hydrochloride salt is the form most commonly available from commercial suppliers, which suggests it possesses more favorable properties for handling and formulation in aqueous research settings.
| Property | Squarunkin A | Squarunkin A Hydrochloride | Reference |
| IC50 (UNC119A-myristoylated Src peptide interaction) | 10 nM | 10 nM | [6][7] |
| Molecular Weight | 523.55 g/mol | 560.01 g/mol | |
| Solubility in DMSO | Data not available | 50 mM (28 mg/mL) | [6] |
| Appearance | Data not available | White to beige powder |
Note: The consistent reporting of the identical IC50 value for both the free base and the hydrochloride salt strongly suggests that the counter-ion does not significantly impact the compound's ability to inhibit the target interaction in in vitro assays. The primary advantage of the hydrochloride salt lies in its likely enhanced aqueous solubility and stability, which are critical for many biological experiments. For weak bases like Squarunkin A, forming a hydrochloride salt can significantly improve their dissolution rate and solubility in physiological buffers.[8][9][10]
Experimental Protocols
Inhibition of UNC119A-myristoylated Src N-terminal Peptide Interaction Assay (Fluorescence Polarization)
The determination of the IC50 value for Squarunkin A and its hydrochloride salt was achieved using a fluorescence polarization (FP) assay. This technique is well-suited for studying protein-ligand interactions in a homogeneous format.[11][12]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide (in this case, the myristoylated N-terminal peptide of Src) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (UNC119A), the tumbling rate of the peptide slows down significantly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.
General Protocol Outline:
-
Reagents:
-
Recombinant human UNC119A protein.
-
Fluorescently labeled (e.g., with fluorescein) myristoylated N-terminal peptide of Src kinase.
-
Assay buffer (e.g., 30 mM HEPES, pH 7.5, 5 mM MgCl2, 100 mM NaCl, 3 mM DTT).[13]
-
Squarunkin A or this compound dissolved in DMSO.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled myristoylated Src peptide and UNC119A protein are incubated together in the assay buffer to allow for complex formation.
-
Serial dilutions of the inhibitor (Squarunkin A or its hydrochloride salt) are added to the wells of a microplate containing the pre-formed complex.
-
The plate is incubated to allow the inhibition reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to the protein.
-
Mandatory Visualizations
UNC119-Mediated Src Kinase Localization and Activation Pathway
Caption: UNC119 binds to myristoylated Src, facilitating its transport to the plasma membrane for activation.
Experimental Workflow: Comparing Squarunkin A and its Hydrochloride Salt
References
- 1. Identification of UNC119 as a novel activator of SRC-type tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNC119 is required for G protein trafficking in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial cycles mediated by UNC119 solubilisation maintain Src family kinases plasma membrane localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity of Squarunkin A Hydrochloride for UNC119A/B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Squarunkin A hydrochloride's selectivity for the chaperone proteins UNC119A and UNC119B. While quantitative data for UNC119B remains elusive in current literature, this document summarizes the existing experimental data for UNC119A, discusses the distinct cargo-binding profiles of the two paralogs, and presents a framework for assessing inhibitor selectivity.
Introduction to UNC119A/B and Squarunkin A
UNC119A and UNC119B are closely related chaperone proteins that play crucial roles in the trafficking of N-myristoylated proteins, including members of the Src family of kinases.[1] By binding to the myristoylated N-terminus of their cargo proteins, UNC119A and UNC119B facilitate their correct subcellular localization and function. Given their involvement in cellular signaling pathways, these chaperones have emerged as potential therapeutic targets.
This compound is the first-in-class small molecule inhibitor of the UNC119-cargo interaction.[2] It has been shown to potently inhibit the binding of a myristoylated peptide derived from the N-terminus of Src kinase to UNC119A.[2]
Quantitative Analysis of Inhibitor Potency
A key aspect of drug development is understanding the selectivity of a compound for its intended target over closely related proteins. While Squarunkin A has been characterized against UNC119A, a direct comparison of its potency against UNC119B is not yet available in the public domain.
| Compound | Target | IC50 (nM) | Alternative Compound(s) | Target(s) | IC50/Kd (nM) |
| This compound | UNC119A | 10[2] | Data Not Available | UNC119A / UNC119B | Data Not Available |
| UNC119B | Data Not Available |
Note: The IC50 value for Squarunkin A was determined using a fluorescence polarization assay measuring the displacement of a fluorescently labeled myristoylated Src peptide from UNC119A.
Understanding the Basis of Selectivity: Differential Cargo Binding
While direct inhibitor selectivity data is pending, studies on the binding of various myristoylated peptides to UNC119A and UNC119B reveal intrinsic differences in their cargo recognition, providing a rationale for the potential for selective inhibition.
A study by Ismail, S. et al. (2015) demonstrated that while both paralogs bind myristoylated peptides, they exhibit distinct affinity profiles. For instance, a peptide derived from the ciliopathy protein NPHP3 binds to UNC119a with a dissociation constant (Kd) of 0.4 nM, while its affinity for Unc119b is significantly lower. Conversely, other cargo peptides may show preferential binding to UNC119B. These differences in the binding pockets of UNC119A and UNC119B can be exploited for the design of selective inhibitors.
Experimental Protocols for Assessing Selectivity
To determine the selectivity of Squarunkin A or other candidate inhibitors for UNC119A versus UNC119B, several biophysical and biochemical assays can be employed.
Fluorescence Polarization (FP) Competition Assay
This assay is well-suited for high-throughput screening and determining IC50 values.
Principle: A fluorescently labeled myristoylated peptide (tracer) binds to UNC119, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-peptide complex. An unlabeled inhibitor competes with the tracer for binding to UNC119, leading to a decrease in the polarization signal as the smaller, faster-tumbling tracer is displaced.
Protocol Outline:
-
Reagents:
-
Purified recombinant human UNC119A and UNC119B proteins.
-
Fluorescently labeled myristoylated peptide (e.g., TAMRA-labeled Src N-terminal peptide).
-
This compound or other test compounds.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of UNC119A or UNC119B is incubated with a fixed concentration of the fluorescently labeled peptide in the wells of a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.
Protocol Outline:
-
Reagents:
-
Highly pure and concentrated solutions of UNC119A or UNC119B and the test compound.
-
Dialysis buffer to ensure precise buffer matching.
-
-
Procedure:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The compound solution is loaded into the injection syringe.
-
A series of small injections of the compound are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding interactions.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol Outline:
-
Reagents and Materials:
-
Purified UNC119A or UNC119B.
-
Test compound.
-
SPR sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
-
-
Procedure:
-
UNC119A or UNC119B is immobilized on the sensor chip surface.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The association and dissociation of the compound are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are fitted to kinetic models to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
-
Visualizing the Workflow and Selectivity Concept
To aid in the understanding of the experimental process and the concept of selectivity, the following diagrams are provided.
References
Squarunkin A Hydrochloride: A Comparative Analysis of a Novel UNC119-Cargo Interaction Inhibitor
A detailed review of the validation studies for Squarunkin A hydrochloride, comparing its unique mechanism of action and performance against traditional Src kinase inhibitors.
This guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of the validation studies for this compound. By objectively comparing its performance with alternative Src pathway inhibitors and presenting supporting experimental data, this document serves as a valuable resource for those interested in the therapeutic potential of targeting the UNC119-cargo interaction.
Executive Summary
This compound is a first-in-class, potent, and selective small-molecule inhibitor of the UNC119-cargo interaction. It disrupts the chaperoning of N-myristoylated proteins, such as Src family kinases, thereby interfering with their proper localization and activation. This mechanism of action offers a distinct alternative to traditional ATP-competitive Src kinase inhibitors. This guide presents a comparative analysis of this compound and other well-established Src inhibitors like dasatinib, saracatinib, and bosutinib, focusing on their validation through in vitro assays.
Comparison of this compound and Alternative Src Kinase Inhibitors
While this compound targets the UNC119 chaperone protein, representing an indirect approach to modulating Src activity, other inhibitors directly target the kinase domain of Src. This fundamental difference in their mechanism of action is a key consideration for their application in research and drug development.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | UNC119A-myristoylated Src N-terminal peptide interaction | 10 nM | Fluorescence Polarization | [1][2] |
| Dasatinib | Src kinase | 0.5 nM | Cell-free kinase assay | |
| Saracatinib | Src kinase | 2.7 nM | Cell-free kinase assay | |
| Bosutinib | Src kinase | 1.2 nM | Cell-free kinase assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Fluorescence Polarization Assay for UNC119-Cargo Interaction Inhibition
This assay is used to determine the IC50 value of compounds that inhibit the interaction between UNC119 and its myristoylated cargo, such as the N-terminal peptide of Src kinase.
Materials:
-
GST-tagged UNC119A protein
-
Anti-GST antibody conjugated to a fluorescent donor (e.g., Eu3+ cryptate)
-
Myristoylated Src N-terminal peptide labeled with a fluorescent acceptor (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a solution of GST-UNC119A and the anti-GST donor antibody in assay buffer and incubate for 1 hour at room temperature.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the GST-UNC119A/antibody mix, the test compound dilutions, and the myristoylated Src-d2 peptide.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Cellular Src Phosphorylation Assay (Western Blot)
This assay is used to assess the ability of a compound to inhibit the activation of Src kinase in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (Tyr416).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound, dasatinib, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and mouse anti-total Src
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on a cell line and to calculate the half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.[3][4][5]
Visualizing the Mechanism of Action
To better understand the distinct mechanisms of this compound and direct Src kinase inhibitors, the following diagrams illustrate the UNC119-Src signaling pathway and the experimental workflow for inhibitor validation.
Caption: UNC119-Src Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Independent Verification of Squarunkin A Hydrochloride's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Squarunkin A hydrochloride with alternative direct Src kinase inhibitors. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments to facilitate independent verification.
Executive Summary
This compound presents a novel, indirect mechanism for inhibiting the activation of Src family kinases. Unlike traditional ATP-competitive inhibitors, it disrupts the crucial interaction between the chaperone protein UNC119A and the N-terminal myristoylated cargo of Src. This guide compares the in vitro potency of this compound with three well-established direct Src kinase inhibitors: Dasatinib, Saracatinib (AZD0530), and Bosutinib (SKI-606). While Squarunkin A demonstrates a potent IC50 of 10 nM for its specific protein-protein interaction target, direct inhibitors exhibit picomolar to low nanomolar IC50 values in cell-free kinase assays. The choice of inhibitor will therefore depend on the specific research question, with Squarunkin A offering a tool to probe the UNC119A-Src axis, and direct inhibitors providing potent, albeit potentially less selective, inhibition of Src kinase activity.
Data Presentation
The following tables summarize the quantitative inhibitory activities of this compound and its comparators.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | UNC119A - myristoylated Src N-terminal peptide interaction | Fluorescence Polarization | 10[1][2][3][4] |
Table 2: Inhibitory Activity of Direct Src Kinase Inhibitors (Cell-Free Assays)
| Compound | Target | IC50 (nM) |
| Dasatinib | Src | <1 |
| Saracatinib (AZD0530) | Src | 2.7 |
| Bosutinib (SKI-606) | Src | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification of the findings.
This compound: UNC119A-Myristoylated Src Peptide Interaction Assay
This protocol is adapted from the methods used to characterize the inhibitory activity of Squarunkin A on the UNC119A-cargo interaction.
Objective: To determine the IC50 value of this compound for the inhibition of the binding of a fluorescently labeled myristoylated Src N-terminal peptide to UNC119A.
Materials:
-
Recombinant human UNC119A protein
-
Fluorescently labeled (e.g., FITC) myristoylated Src N-terminal peptide (Myr-GSSKSKPKDPSQRR)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of UNC119A in Assay Buffer.
-
Prepare a 2X stock solution of the fluorescently labeled myristoylated Src peptide in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations.
-
-
Assay Protocol:
-
Add 10 µL of the this compound serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 2X UNC119A stock solution to each well.
-
Add 5 µL of the 2X fluorescently labeled myristoylated Src peptide stock solution to each well.
-
The final volume in each well should be 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Direct Src Kinase Inhibitors: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol provides a general method for determining the IC50 values of direct Src kinase inhibitors.
Objective: To measure the in vitro inhibition of Src kinase activity by Dasatinib, Saracatinib, and Bosutinib.
Materials:
-
Recombinant active Src kinase
-
Biotinylated peptide substrate for Src (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Dasatinib, Saracatinib, and Bosutinib
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Preparation:
-
Coat the streptavidin-coated 96-well plates with the biotinylated peptide substrate by incubating with a solution of the substrate in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Wash the plates three times with Wash Buffer (e.g., PBST).
-
-
Kinase Reaction:
-
Prepare serial dilutions of the inhibitors (Dasatinib, Saracatinib, Bosutinib) in Kinase Reaction Buffer.
-
In the wells of the coated plate, add the inhibitor dilutions, recombinant Src kinase, and ATP.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
-
Detection:
-
Wash the plates three times with Wash Buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plates three times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark at room temperature until sufficient color development.
-
Stop the reaction by adding Stop Solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by non-linear regression analysis.
-
Cellular Assay: Western Blot Analysis of Src Phosphorylation
This protocol can be used to assess the effect of the inhibitors on Src activation in a cellular context.
Objective: To determine the effect of this compound and direct Src inhibitors on the phosphorylation of Src at its activation loop (Tyr416) in cultured cells.
Materials:
-
Cell line with detectable Src activity (e.g., a cancer cell line known to have activated Src)
-
This compound, Dasatinib, Saracatinib, Bosutinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an anti-total Src antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of phospho-Src in treated versus untreated cells.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Safety Operating Guide
Personal protective equipment for handling Squarunkin A hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Squarunkin A hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While not officially classified as a cytotoxic agent, its potency as a selective UNC119-cargo interaction inhibitor warrants handling with similar precautions to minimize exposure[2][3][4][5][6].
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the primary barrier against exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for potent and cytotoxic compounds[7][8][9].
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (or equivalent).[7][10] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs.[7][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powder form or if there is a risk of aerosol generation.[7] | Prevents inhalation of the compound. |
| Additional PPE | Shoe covers and a cap are recommended, especially in sterile preparation environments.[7] | Minimizes the spread of contamination. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Ventilation: All handling of this compound, especially the powder form, should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation and aerosol formation[1][11].
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
2.2. Procedural Guidance:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols[1][11].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the designated handling area[1].
-
Solution Preparation: When preparing solutions, do so in a fume hood. Allow the product to equilibrate to room temperature for at least one hour before opening the vial[2]. For stock solutions, it is recommended to prepare and use them on the same day. If storage is necessary, aliquot solutions into tightly sealed vials[2].
2.3. Storage:
| Form | Storage Temperature | Duration |
| Powder | -20°C[1][2][4] | Up to 24 months with the vial tightly sealed[2]. |
| In DMSO | -80°C[2][12] | Up to 6 months[2][12]. |
| -20°C[2][12] | Up to 1 month[2][12]. | |
| 4°C[2] | Up to 2 weeks[2]. |
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed[1].
Spill Management and Disposal Plan
3.1. Spill Response:
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and secure the location to prevent entry[9].
-
Don PPE: Before cleaning, put on the full recommended PPE, including respiratory protection[9].
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill[1]. For powder spills, carefully cover with a damp absorbent material to avoid raising dust.
-
Cleanup: Collect all contaminated materials into a suitable, labeled container for hazardous waste disposal[1][11].
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a suitable cleaning agent[1][9].
3.2. Waste Disposal:
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be treated as hazardous waste.
-
Procedure: Dispose of all waste in accordance with federal, state, and local regulations. Use a licensed professional waste disposal service[1][11]. Do not release into the environment[1].
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
References
- 1. This compound|2253744-55-5|MSDS [dcchemicals.com]
- 2. This compound|2253744-55-5|COA [dcchemicals.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (6364) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. Handling cytotoxic material [cleanroomtechnology.com]
- 11. documents.tocris.com [documents.tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
